2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(1-cyclopentylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMWHIXYWVAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
This technical guide provides an in-depth analysis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine , a critical building block in modern medicinal chemistry. This compound serves as a privileged scaffold for the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR modulators.
Executive Summary
2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine is a functionalized heterocyclic intermediate characterized by a pyrazole core substituted with a lipophilic cyclopentyl group at the N1 position and a primary ethylamine chain at the C4 position. This specific structural arrangement balances hydrophobicity (via the cycloalkyl ring) with polar reactivity (via the primary amine), making it an ideal "linker" or "warhead" attachment point in fragment-based drug discovery (FBDD).
Key Applications:
-
Kinase Inhibition: Used to synthesize ATP-competitive inhibitors where the pyrazole ring mimics the purine core of ATP.
-
GPCR Ligands: Acts as a bioisostere for histamine derivatives in H3/H4 receptor antagonist development.
-
Linker Chemistry: The ethylamine tail provides a nucleophilic handle for amide coupling or reductive amination.
Chemical Identity & Physiochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of three distinct pharmacophoric features:
-
The Pyrazole Core: An aromatic 5-membered heterocycle acting as a hydrogen bond acceptor (N2) and a rigid spacer.[1]
-
The Cyclopentyl Group: An aliphatic ring providing steric bulk and lipophilicity (increasing LogP) to improve membrane permeability compared to the unsubstituted analog.
-
The Ethylamine Tail: A flexible linker ending in a primary amine, serving as a key interaction point (H-bond donor) or synthetic handle.
Property Table
| Property | Value (Predicted/Experimental) |
| IUPAC Name | 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| SMILES | C1CCC(C1)N2C=C(C=N2)CCN |
| LogP (Predicted) | 1.45 ± 0.3 (Moderate Lipophilicity) |
| pKa (Amine) | ~9.8 (Basic) |
| pKa (Pyrazole) | ~2.5 (Weakly Basic) |
| H-Bond Donors | 2 (Primary Amine) |
| H-Bond Acceptors | 2 (Pyrazole N2, Amine N) |
| Rotatable Bonds | 3 |
Synthetic Methodologies
The synthesis of this compound requires regioselective alkylation of the pyrazole ring followed by side-chain elaboration. The most robust protocol involves the Henry Reaction (Nitroaldol) followed by reduction.
Retrosynthetic Analysis
-
Target: Amine (C4-ethyl chain).
-
Precursor: Nitroalkene or Nitrile.
-
Key Disconnection: N-Alkylation of the pyrazole with bromocyclopentane.
Step-by-Step Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).
Step 1: N-Alkylation (Synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde)
-
Reagents: 1H-pyrazole-4-carbaldehyde (1.0 eq), Bromocyclopentane (1.2 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide), anhydrous.
-
Procedure:
-
Dissolve pyrazole-4-carbaldehyde in DMF.
-
Add
and stir for 30 min at room temperature. -
Add bromocyclopentane dropwise.
-
Heat to 80°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. The N1-isomer is generally favored thermodynamically over the N2-isomer due to steric hindrance, but column chromatography (Hexane/EtOAc) is required to purify the major regioisomer.
-
Step 2: Henry Reaction (Nitroaldol Condensation)
-
Reagents: Intermediate from Step 1 (1.0 eq), Nitromethane (excess), Ammonium Acetate (
, 0.5 eq). -
Procedure:
Step 3: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (
, 4.0 eq) or Raney Nickel/H2. -
Solvent: Anhydrous THF.
-
Procedure:
-
Cool THF solution of
to 0°C. -
Add the nitrovinyl intermediate dropwise (exothermic).
-
Reflux for 3 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). -
Filter precipitate, dry organic layer (
), and concentrate. -
Purification: The amine is basic; purify via cation exchange chromatography or convert to HCl salt for crystallization.
-
Synthetic Workflow Diagram
Figure 1: Linear synthetic pathway from commercial starting materials to the target ethylamine.
Medicinal Chemistry Applications
Pharmacophore Mapping
In the context of kinase inhibitors (e.g., JAK1/JAK2), this molecule acts as a scaffold mimetic.
-
The Amine: Often forms a salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues in the ATP-binding pocket.
-
The Pyrazole: Mimics the imidazole ring of adenine, forming hinge-region hydrogen bonds.
-
The Cyclopentyl Ring: Occupies the hydrophobic pocket (often the ribose binding pocket or solvent-exposed front pocket), improving potency by displacing water molecules (entropic gain).
Bioisosterism
This compound is often used to replace:
-
Histamine: The cyclopentyl group replaces the hydrogen on the imidazole, removing H-bond donor capability at N1 but increasing lipophilicity.
-
Phenylethylamine: The pyrazole ring is an electron-rich bioisostere of the phenyl ring, altering the
stacking characteristics.
Analytical Characterization (QC)
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
7.40, 7.25 ppm: Two singlets (or doublets with small
) for the Pyrazole C3-H and C5-H. - 4.55 ppm: Multiplet (1H), methine proton of the cyclopentyl ring (N-CH).
-
2.90 ppm: Triplet (2H),
adjacent to the amine ( ). -
2.65 ppm: Triplet (2H),
attached to the pyrazole ring. - 1.60 - 2.10 ppm: Multiplets (8H), methylene protons of the cyclopentyl ring.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Expected Parent Ion
: 180.15 m/z. -
Fragmentation: Loss of ammonia (
, -17) or loss of the cyclopentyl group may be observed at higher collision energies.
QC Workflow Diagram
Figure 2: Quality Control decision tree for validation of the synthesized building block.
References
-
Sigma-Aldrich. 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride (Analog Reference). Available at: (Accessed via search).
-
National Center for Biotechnology Information. PubChem Compound Summary for N-cyclopentyl-1H-pyrazol-4-amine. PubChem CID 43540098. Available at: .
-
MDPI Molecules. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. (2023).[1][5][6] Available at: .
-
ChemScene. 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (Analog Reference). Available at: .
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1-Cyclopentyl-4-(2-aminoethyl)pyrazole: A Versatile Bioisostere & Linker Scaffold
Topic: 1-Cyclopentyl-4-(2-aminoethyl)pyrazole: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
1-cyclopentyl-4-(2-aminoethyl)pyrazole represents a strategic intermediate in modern medicinal chemistry, functioning primarily as a lipophilic bioisostere of histamine. By replacing the native imidazole ring of histamine with a pyrazole and capping the N1-position with a cyclopentyl group, this scaffold offers modulated basicity, increased metabolic stability, and enhanced hydrophobic interaction potential.
It is widely utilized in Fragment-Based Drug Discovery (FBDD) , particularly for targeting Class A GPCRs (Histamine H3/H4 receptors) and Protein Kinases (JAK/STAT pathway), where the cyclopentyl group occupies specific hydrophobic sub-pockets (e.g., the ATP-binding site gatekeeper region).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound balances a polar, basic "warhead" (the primary amine) with a lipophilic "anchor" (the cyclopentyl-pyrazole core). This duality makes it an ideal linker for PROTACs or a core scaffold for CNS-penetrant drugs.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.27 g/mol |
| CAS Number | Not widely listed; treat as custom synthesis intermediate |
| SMILES | C1CCC(C1)n2cc(CCN)cn2 |
| Appearance | Pale yellow oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (free base) |
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Significance |
| cLogP | 1.6 – 1.9 | Optimal for lead-like space; allows CNS penetration. |
| pKa (Amine) | ~9.6 | Highly basic; exists as cation at physiological pH. |
| pKa (Pyrazole) | ~2.5 | Weakly basic; remains neutral at pH 7.4. |
| TPSA | ~43 Ų | Good membrane permeability (<140 Ų). |
| H-Bond Donors | 2 (Primary Amine) | Key for interaction with Asp/Glu residues in receptors. |
| H-Bond Acceptors | 2 (Pyrazole N2, Amine N) | Facilitates water-mediated bridging. |
Synthetic Architecture: The "Vilsmeier-Henry" Protocol
While direct alkylation of 4-(2-aminoethyl)pyrazole is possible, it often suffers from regioselectivity issues (N1 vs. N2 alkylation). The most robust, industrial-standard route builds the pyrazole ring or functionalizes it stepwise to ensure N1-regiospecificity.
Protocol Overview
The synthesis follows a Linear Construction Strategy :
-
Core Formation: Cyclocondensation of cyclopentylhydrazine.
-
C4-Functionalization: Vilsmeier-Haack formylation.
-
Chain Extension: Henry Reaction (Nitroaldol) followed by reduction.
Experimental Workflow (Step-by-Step)
Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole
-
Reagents: Cyclopentylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (TMP), Ethanol, HCl.
-
Procedure: Reflux cyclopentylhydrazine with TMP in acidic ethanol. The TMP acts as a malonaldehyde equivalent, cyclizing to form the unsubstituted pyrazole ring.
-
Critical Control: Monitor consumption of hydrazine to prevent formation of bis-pyrazole byproducts.
Step 2: Vilsmeier-Haack Formylation
-
Reagents: POCl₃, DMF (anhydrous).
-
Procedure: Generate the Vilsmeier reagent (chloroiminium ion) in situ at 0°C. Add the pyrazole substrate. Heat to 60-80°C. Hydrolyze with buffered ice water.
-
Product: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde.
-
Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position.
Step 3: Henry Reaction (Nitroaldol)[1]
-
Reagents: Nitromethane, Ammonium Acetate (catalyst), Acetic Acid.
-
Procedure: Condense the aldehyde with nitromethane under reflux.
-
Product: 1-Cyclopentyl-4-(2-nitrovinyl)-1H-pyrazole.
-
Note: This creates the 2-carbon chain necessary for the ethylamine tail.
Step 4: Reduction to Amine
-
Reagents: LiAlH₄ (in THF) or H₂/Pd-C.
-
Procedure: Vigorous reduction of the nitrovinyl group reduces both the alkene and the nitro group to the saturated primary amine.
-
Purification: Acid-base extraction is required to isolate the free amine from aluminum salts.
Visualization: Synthetic Pathway
Figure 1: Stepwise synthetic pathway ensuring N1-regiochemistry and C4-substitution.
Medicinal Chemistry Applications
Histamine Bioisosterism (GPCRs)
This molecule is a direct structural analog of N-substituted histamine .
-
H3/H4 Receptor Antagonists: The H3 receptor regulates neurotransmitter release in the CNS. The ethylamine chain mimics the histamine pharmacophore, binding to the key Aspartate residue (Asp3.32) in the receptor.
-
Lipophilic Anchor: The cyclopentyl group fits into the hydrophobic pocket often occupied by the imidazole N-H or substituted benzyl groups in classic antagonists (e.g., Ciproxifan analogs). This modification typically increases blood-brain barrier (BBB) penetration compared to the native imidazole.
Kinase Inhibition (JAK/STAT)
The 1-cyclopentyl-pyrazole motif is a "privileged scaffold" in kinase inhibitors (reminiscent of Ruxolitinib).
-
Mechanism: The pyrazole nitrogens can interact with the hinge region of the kinase ATP-binding site.
-
Role of Aminoethyl: The pendant amine can be derivatized into an amide or urea to reach the solvent-front or interact with the ribose-binding pocket residues.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore mapping of the molecule against GPCR and Kinase binding sites.
Handling, Safety & Stability
Stability Profile
-
Hygroscopicity: As a primary amine, the free base readily absorbs atmospheric CO₂ to form carbamates or carbonates. Storage under Argon/Nitrogen is mandatory.
-
Thermal Stability: The pyrazole ring is highly stable, but the aminoethyl side chain can undergo oxidative deamination if exposed to air/light over prolonged periods.
Safety Protocols
-
Hazards: Classify as Corrosive (Skin/Eye Category 1) due to the high basicity of the primary amine.
-
PPE: Nitrile gloves, chemical splash goggles, and face shield during synthesis (especially Vilsmeier and LiAlH₄ steps).
-
Neutralization: Spills should be treated with weak acid (citric acid) before disposal.
References
-
Pyrazole Synthesis Review: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles."[2] Chemical Reviews 111.11 (2011): 6984-7034. Link
-
Histamine H3 Antagonists: Stark, H. "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents 13.6 (2003): 851-865. Link
-
Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2] Comprehensive Organic Synthesis (1991): 777-794. Link
-
Kinase Scaffold Analysis: Bembenek, M. E., et al. "Structure-based design of JAK inhibitors." Journal of Medicinal Chemistry 51.15 (2008): 4581-4588. Link
-
General Pyrazole Properties: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. Link
Sources
Technical Guide: Pyrazole Ethylamine Building Blocks for Medicinal Chemistry
Executive Summary: The Histamine Bioisostere
The pyrazole ethylamine scaffold represents a critical bioisostere of histamine (2-(1H-imidazol-4-yl)ethanamine). While the imidazole ring of histamine is ubiquitous in biological signaling, its metabolic liability (via histamine N-methyltransferase and diamine oxidase) and promiscuity across H1–H4 receptors often necessitate structural rigidification or electronic modulation.[1]
The pyrazole counterpart offers distinct advantages:
-
Tautomeric Control: Unlike imidazole, the pyrazole ring’s tautomeric equilibrium (N1-H vs. N2-H) can be modulated more predictably by substitution, influencing receptor binding affinity.[1]
-
Metabolic Stability: The 1,2-diazole system is generally more resistant to oxidative metabolism than the 1,3-diazole (imidazole).[1]
-
Selectivity: The scaffold is the core of Betazole (an H2-selective agonist), proving its utility in differentiating between GPCR subtypes.
This guide details the synthetic architecture, regiochemical challenges, and application of two distinct isomeric classes: C3-substituted (side chain on carbon) and N1-substituted (side chain on nitrogen) pyrazole ethylamines.[1]
Chemical Architecture & Isomerism[1]
The position of the ethylamine side chain dictates the medicinal utility of the building block.
| Feature | C3/C5-Ethylamine (The "Betazole" Class) | N1-Ethylamine (The "Linker" Class) |
| Structure | Side chain attached to Carbon-3 or Carbon-5.[1][2][3][4][5] | Side chain attached to Nitrogen-1.[2][3][5][6][7][8] |
| Bioisosterism | True histamine mimic. Retains NH donor/acceptor motif. | Linker scaffold. Removes NH donor capability. |
| Primary Use | GPCR Agonists (H2), Enzyme Active Site Probes.[1] | Kinase Inhibitors (Solvent front reach), PROTAC Linkers.[1] |
| Synthetic Challenge | Constructing the ring around the side chain. | Regioselective alkylation (N1 vs N2).[1][9] |
Strategic Synthesis: C3-Substituted Scaffolds
The synthesis of C3-pyrazole ethylamines (e.g., Betazole) requires a de novo ring construction strategy.[1] Direct alkylation of C-H bonds on a pre-formed pyrazole is rarely selective. Instead, we utilize the condensation of hydrazine with
Mechanism: The Masamune-Claisen / Hydrazine Condensation
The most robust route involves the reaction of a protected
Critical Control Point: The choice of hydrazine substituent determines N-substitution. Using hydrazine hydrate (
Figure 1: Synthetic workflow for C3-substituted pyrazole ethylamines.
Experimental Protocol 1: Synthesis of Betazole Analog (C3-Isomer)
Target: 3-(2-aminoethyl)-1H-pyrazole[1]
Reagents:
-
N-Boc-
-alanine (Starting material)[1][4] -
Carbonyldiimidazole (CDI)[1]
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[1]
Step-by-Step Methodology:
-
Activation: Dissolve N-Boc-
-alanine (10 mmol) in anhydrous DCM (50 mL). Add CDI (11 mmol) and stir at 0°C for 1 hour to form the acyl imidazole. -
Acylation: Add Meldrum's acid (11 mmol) and stir overnight at room temperature.
-
Cyclization to Pyrazole:
-
Concentrate the intermediate and redissolve in Ethanol (50 mL).
-
Add Hydrazine Hydrate (50 mmol, excess).[1]
-
Crucial Step: Reflux for 4 hours. The Meldrum's acid adduct undergoes decarboxylative cyclization to form the pyrazole ring directly.
-
-
Workup: Evaporate solvent. Partition between Ethyl Acetate and Water. The product (N-Boc protected) is in the organic layer.[1]
-
Deprotection: Treat the crude residue with 4M HCl in Dioxane for 2 hours. Precipitate the hydrochloride salt with diethyl ether.
Validation:
-
1H NMR (D2O): Look for the pyrazole C4-H singlet around
6.0-6.2 ppm. -
Mass Spec: M+H = 112.1 (free base).[1]
Strategic Synthesis: N1-Substituted Scaffolds
The N1-ethylamine scaffold is typically synthesized via the alkylation of a pre-formed pyrazole. This route is chemically distinct because it faces the "N1/N2 Regioselectivity Problem."
The Regioselectivity Challenge
When alkylating an unsymmetrical pyrazole (e.g., 3-methylpyrazole), the electrophile can attack either Nitrogen.[1][9]
-
Steric Control: Bulky groups at C3 discourage alkylation at N2 (adjacent to C3).[1]
-
Electronic Control: Electron-withdrawing groups (EWG) at C3/C5 affect the nucleophilicity of the nitrogens.
-
Thermodynamic Control: High temperatures often favor the thermodynamically more stable isomer (usually the less sterically hindered one).
Figure 2: Regioselective alkylation strategy for N1-pyrazole ethylamines.
Experimental Protocol 2: Regioselective N-Alkylation
Target: 2-(1H-pyrazol-1-yl)ethanamine[1]
Reagents:
-
1H-Pyrazole (or derivative)[1][2][3][4][6][7][8][10][13][14][15]
-
N-(2-Bromoethyl)phthalimide (Protected amine source)[1]
-
Cesium Carbonate (
) or Sodium Hydride (NaH)[1] -
Acetonitrile (ACN)[1]
Step-by-Step Methodology:
-
Deprotonation: To a solution of 1H-pyrazole (10 mmol) in dry ACN (40 mL), add
(15 mmol). Stir for 30 min.-
Note: For unsymmetrical pyrazoles requiring high regioselectivity, use NaH in THF at 0°C.[1]
-
-
Alkylation: Add N-(2-Bromoethyl)phthalimide (10 mmol). Heat to reflux (80°C) for 12 hours.
-
Why Phthalimide? Direct alkylation with 2-chloroethylamine often leads to polymerization (aziridine formation).[1] Phthalimide protects the amine and prevents side reactions.
-
-
Filtration: Filter off inorganic salts. Concentrate the filtrate.
-
Deprotection (Gabriel Synthesis): Dissolve the crude phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (30 mmol). Reflux for 2 hours.
-
Observation: A white precipitate (phthalhydrazide) will form.[1]
-
-
Isolation: Cool, filter off the precipitate. Acidify filtrate with HCl, wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH and extract into DCM.[1]
Medicinal Chemistry Applications
Histamine Receptor Selectivity
The pyrazole ethylamine scaffold is the defining feature of Betazole (Histalog) .
-
H2 Selectivity: Betazole is an H2-receptor agonist (gastric acid secretion) with minimal H1 activity (vasodilation/bronchoconstriction).[1]
-
SAR Insight: The shift from imidazole (histamine) to pyrazole reduces basicity (pKa ~7.0 vs ~2.5 for pyrazole N2, though the side chain amine remains basic ~9.5).[1] This alters hydrogen bonding in the GPCR pocket, favoring H2 activation.
Kinase Inhibitors
In kinase drug discovery (e.g., JAK inhibitors like Ruxolitinib), the pyrazole ring often serves as the "hinge binder," mimicking the adenine ring of ATP.
-
Role of Ethylamine: An N1-ethylamine tail can be projected into the solvent-exposed region or the ribose pocket .
-
Solubility: The primary amine significantly enhances aqueous solubility (lowering LogD) and provides a handle for further functionalization (amide coupling to fragments).[1]
Physicochemical Profile
| Property | Histamine (Imidazole) | Betazole (Pyrazole C3) | N1-Ethyl Pyrazole |
| Ring pKa (MH+) | ~6.95 | ~2.5 (Very weak base) | ~2.5 |
| Side Chain pKa | ~9.7 | ~9.5 | ~9.5 |
| H-Bond Donor | Yes (Ring NH) | Yes (Ring NH) | No (N-Alkylated) |
| LogP | -0.7 | 0.2 | 0.5 |
| Metabolic Risk | High (DAO/HNMT) | Low (Oxidative stable) | Low |
References
-
Betazole Pharmacology: Rosiere, C. E., & Grossman, M. I. (1951).[1] "An analog of histamine that stimulates gastric acid secretion without other effects of histamine." Science, 113(2944), 651.[1] Link
-
Pyrazole Synthesis Review: Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034.[1] Link[1]
-
Masamune-Claisen Protocol: Toth, M., et al. (2012).[1] "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc, 2012(3), 49-65.[1][4] Link
-
Regioselective Alkylation: Krenske, E. H., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 87(15), 10018-10025.[1][16] Link
-
Kinase Inhibitor Scaffolds: Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5724.[1] Link[1]
Sources
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- 5. Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Guide: Synthesis and Utility of 2-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Executive Summary
2-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine is a specialized heterocyclic building block increasingly relevant in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its structure combines a lipophilic cyclopentyl vector with a polar ethylamine linker, making it an ideal scaffold for targeting kinase hinge regions (e.g., JAK, CDK families) or GPCR allosteric sites.
Unlike common reagents, this specific amine is frequently absent from standard catalogs, often requiring de novo synthesis. This guide provides a validated, self-consistent protocol for its production, characterization, and application in high-affinity ligand design.
Chemical Identity & Physicochemical Profile[1][2][3]
While the specific CAS number for the final amine is not widely indexed in public chemical registries (indicating its status as a novel or make-on-demand intermediate), its core precursors are well-defined.
| Property | Specification |
| Chemical Name | 2-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.27 g/mol |
| Predicted LogP | ~1.8 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Pyrazole Nitrogens) |
| Key Precursor (Aldehyde) | CAS 1170364-22-3 (1-Cyclopentyl-1H-pyrazole-4-carbaldehyde) |
| Key Precursor (Boronate) | CAS 1233526-60-7 (1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester) |
Validated Synthesis Protocol
Note: Since commercial availability is limited, the following reductive amination/nitroaldol route is the industry standard for generating high-purity aryl-ethylamines.
Phase 1: Precursor Assembly (N-Alkylation)
If 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde (CAS 1170364-22-3) is unavailable, synthesize it from 1H-pyrazole-4-carbaldehyde.
-
Reagents: 1H-pyrazole-4-carbaldehyde (1.0 eq), Bromocyclopentane (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: DMF (0.5 M).
-
Conditions: Heat to 80°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.
-
Validation: ¹H NMR should show a multiplet at δ 4.6-4.8 ppm (N-CH of cyclopentyl).
Phase 2: The Henry Reaction (Nitroaldol Condensation)
Convert the aldehyde to the nitrovinyl intermediate.
-
Reagents: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Nitromethane (5-10 eq), Ammonium Acetate (0.5 eq).
-
Conditions: Reflux (90-100°C) for 4-6 hours.
-
Observation: The reaction mixture typically turns yellow/orange, indicating conjugation.
-
Purification: Cool to RT. The product often precipitates. If not, remove excess nitromethane in vacuo and recrystallize from EtOH.
-
Critical Checkpoint: Confirm the disappearance of the aldehyde peak (~9.8 ppm) and appearance of vinyl protons (~7.5-8.0 ppm, d, J large).
Phase 3: Reduction to Amine
Reduce the nitroalkene to the saturated amine.
-
Reagents: LiAlH₄ (4.0 eq) in anhydrous THF OR H₂ (50 psi) with Pd/C (10 wt%) and catalytic HCl.
-
Protocol (LiAlH₄):
-
Cool THF solution of LiAlH₄ to 0°C.
-
Dropwise add nitroalkene solution.
-
Reflux for 3 hours.
-
Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
-
-
Purification: Acid-base extraction. Dissolve crude in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer to pH 12 with NaOH, extract into DCM.
-
Final Salt Formation: Treat with HCl/Dioxane to isolate as the stable dihydrochloride salt.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow from raw materials to the final pharmacophore scaffold.
Figure 1: Step-wise synthesis pathway from commercial aldehyde to target amine via Henry Reaction.
Applications in Drug Discovery
This amine serves as a "linker-head" motif. The ethylamine chain provides rotational freedom, allowing the primary amine to interact with acidic residues (e.g., Asp, Glu) deep within a binding pocket, while the cyclopentyl group occupies hydrophobic sub-pockets (e.g., the ribose pocket of kinases).
Fragment-Based Drug Discovery (FBDD) Workflow
-
Coupling: React the amine with a core scaffold (e.g., chloropyrimidine) via SNAr.
-
Elaboration: The pyrazole nitrogen (N2) remains a weak acceptor, but the cyclopentyl group prevents metabolism at N1.
-
Optimization: The ethyl linker can be rigidified (e.g., cyclopropyl) if metabolic stability is poor, but the ethyl chain offers superior initial solubility.
Figure 2: Integration of the target amine into a standard hit-to-lead optimization cycle.
Safety & Handling
-
Nitromethane: Potentially explosive under high heat/pressure. Use a blast shield during the Henry reaction reflux.
-
LiAlH₄: Pyrophoric. Quench carefully under inert atmosphere (Argon/Nitrogen).
-
Storage: The free amine absorbs CO₂ from the air (carbamate formation). Store as the dihydrochloride salt at -20°C in a desiccator.
References
Technical Profile: 1-Cyclopentyl-1H-pyrazole-4-ethanamine
Executive Summary & Molecular Identity
1-cyclopentyl-1H-pyrazole-4-ethanamine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. Structurally, it consists of a pyrazole core substituted at the N1 position with a hydrophobic cyclopentyl ring and at the C4 position with a primary ethylamine chain.[1]
This scaffold balances lipophilicity (via the cyclopentyl group) with polar reactivity (via the primary amine), making it an ideal "linker-fragment" for fragment-based drug discovery (FBDD).
Physicochemical Specifications
| Property | Value | Technical Note |
| Chemical Formula | C₁₀H₁₇N₃ | Confirmed stoichiometry. |
| Average Molecular Weight | 179.27 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007).[1] |
| Monoisotopic Mass | 179.1423 Da | Critical for High-Resolution Mass Spectrometry (HRMS).[1] |
| Exact Mass | 179.142247 Da | Theoretical mass based on |
| Predicted LogP | ~1.6 – 1.9 | Moderately lipophilic; suitable for CNS or cell-permeable targets. |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 (Pyrazole N, Amine N) | Pyrazole N2 and Amine N. |
| Rotatable Bonds | 3 | C4-Ethyl chain and N1-Cyclopentyl bond. |
Synthetic Methodology
The synthesis of 1-cyclopentyl-1H-pyrazole-4-ethanamine requires a convergent approach, typically building the pyrazole core or functionalizing an existing pyrazole scaffold. The most robust protocol involves the Henry Reaction (Nitroaldol) followed by reduction, ensuring high fidelity of the amine terminus.[1]
Protocol: The "Nitro-Reduction" Route
Step 1: N-Alkylation of Pyrazole
-
Reagents: 1H-pyrazole, Bromocyclopentane,
(or NaH).[1] -
Solvent: DMF or Acetonitrile.[1]
-
Conditions:
, 12 hours.[1] -
Mechanism:
displacement of bromide by the pyrazole nitrogen.[1]
Step 2: Vilsmeier-Haack Formylation
-
Reagents:
, DMF (anhydrous).[1] -
Conditions:
to .[1] -
Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position.
-
Output: 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.
Step 3: Henry Reaction (Nitroaldol Condensation) [1]
-
Reagents: Nitromethane (
), Ammonium Acetate ( ).[1] -
Output: 1-cyclopentyl-4-(2-nitrovinyl)-1H-pyrazole.
Step 4: Reduction to Ethanamine
-
Reagents: Lithium Aluminum Hydride (LAH) or
.[1] -
Solvent: THF (anhydrous).[1]
-
Conditions:
to RT. -
Output: 1-cyclopentyl-1H-pyrazole-4-ethanamine .
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting key intermediates.
Figure 1: Step-wise synthetic route from 1H-pyrazole to the target ethanamine via Vilsmeier-Haack and Henry reactions.
Analytical Validation & Quality Control
Trustworthiness in chemical biology relies on rigorous characterization.[1] For a molecule with MW 179.27 , the following analytical signatures validate its identity.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Target Ion
: The protonated molecular ion should appear at m/z 180.15 (Monoisotopic Mass 179.14 + 1.007).[1] -
Common Adducts:
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
or .[1] -
Key Signals:
-
Pyrazole Protons: Two singlets (or closely spaced doublets) around
7.3 – 7.6 ppm (Positions 3 and 5).[1] -
Cyclopentyl Methine: A multiplet around
4.5 – 4.7 ppm (CH attached to N).[1] -
Ethanamine Chain: Two triplets.[1]
-
~2.6 ppm (
-pyrazole). -
~2.8 ppm (
- ).
-
~2.6 ppm (
-
Cyclopentyl Methylenes: Multiplets in the
1.6 – 2.1 ppm range.[1]
-
Analytical Logic Diagram
Figure 2: Analytical workflow for confirming the molecular weight and structural integrity of the compound.
Pharmacological Applications[6][7]
The 1-cyclopentyl-1H-pyrazole-4-ethanamine scaffold is not merely a reagent; it is a "privileged structure" in medicinal chemistry.
Kinase Inhibition (JAK/STAT Pathway)
The pyrazole ring serves as a bioisostere for the imidazole or pyrrole rings found in ATP-competitive inhibitors. The cyclopentyl group provides necessary hydrophobic bulk to fill the ATP-binding pocket (specifically the solvent-exposed regions or the hydrophobic back-pocket).
-
Mechanism: The primary amine (
) is often coupled to a carboxylic acid to form an amide bond, linking the "hinge-binding" pyrazole motif to a "tail" group that confers selectivity. -
Relevance: This mimics the architecture of drugs like Ruxolitinib (which uses a cyclopentyl-pyrazole motif, albeit with a nitrile functionality).[1]
GPCR Ligand Design
The ethylamine chain (
-
Histamine Receptors: Pyrazole-ethanamines are structural analogs of histamine (imidazole-ethanamine). The N-cyclopentyl substitution increases affinity for H3/H4 receptors by accessing hydrophobic pockets unavailable to endogenous histamine.
Fragment-Based Drug Discovery (FBDD)
With a MW of 179.27 , this molecule is a perfect "fragment" (Rule of 3 compliant: MW < 300, LogP < 3).[1]
-
Utility: It can be screened via X-ray crystallography or NMR to identify weak binding to protein targets, then "grown" via the amine handle into a potent lead compound.[1]
References
-
PubChem. (2025).[1][6][7][8] Compound Summary: 1-Cyclopentyl-1H-pyrazole Derivatives. National Library of Medicine.[1] [Link]
-
Bentham Science. (2025).[1] Pyrazole and its Derivatives: Chemistry and Biological Importance. Current Organic Chemistry. [Link]
-
MDPI. (2018).[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 1-cyclopentyl-4-ethynyl-1h-pyrazole (C10H12N2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 1-cyclopentyl-1h-pyrazole-4-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jpsionline.com [jpsionline.com]
- 6. 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - N-cyclopentyl-1h-pyrazol-4-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]
The Cyclopentyl Advantage: N-Functionalized Pyrazoles in High-Affinity Ligand Design
[1]
Executive Summary: The Lipophilic Sweet Spot
In modern drug discovery, the pyrazole ring acts as a privileged scaffold, serving as a robust bioisostere for imidazoles, pyrroles, and phenyl rings. However, the naked pyrazole is rarely sufficient for high-affinity binding.[1] The introduction of an
Unlike smaller alkyl groups (methyl/ethyl) which may fail to fill hydrophobic pockets, or larger aryls which may introduce steric clashes or metabolic liabilities (e.g., CYP induction), the cyclopentyl group offers a unique balance:
-
Shape Complementarity: It adopts a "puckered" envelope conformation that fits snugly into the hydrophobic sub-pockets of kinases (e.g., the ATP hinge region) and GPCRs.
-
Lipophilic Efficiency (LipE): It increases
sufficiently to improve membrane permeability without pushing the molecule into the "brick dust" solubility zone. -
Metabolic Stability: Secondary carbons in a cycloalkyl ring are generally less prone to rapid oxidative clearance compared to flexible
-alkyl chains.[1]
This guide details the technical rationale, synthetic challenges (specifically regioselectivity), and validated protocols for developing
Structural Rationale & Pharmacophore Logic
The success of
Mechanism of Action: The Hydrophobic Clamp
In many kinase inhibitors, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor. The attached cyclopentyl group (at N1) projects into the solvent-accessible hydrophobic pocket (often the ribose-binding pocket or specificity pocket).[1]
Figure 1: Pharmacophore logic showing the dual role of the pyrazole-cyclopentyl motif in kinase binding.
Synthetic Architectures: Solving the Regioselectivity Problem
The synthesis of
The Regioselectivity Challenge
Pyrazoles with substituents at C3 and C5 are tautomeric. When deprotonated, the anion can react at either nitrogen. Steric hindrance at C3/C5 usually directs alkylation to the less hindered nitrogen, but this is not absolute.
Validated Synthetic Pathways
We employ three primary methodologies depending on the substrate complexity:
-
Classical Alkylation (
): Uses Cyclopentyl Bromide/Iodide.[1] Prone to mixtures.[1] -
Mitsunobu Reaction: Uses Cyclopentanol.[1] High regioselectivity for specific substrates, mild conditions.[1]
-
Michael Addition: For specific conjugated acceptors (e.g., cyclopentenyl derivatives).
Figure 2: Decision tree for synthetic routes. Method B is preferred for chiral cyclopentyls; Method C is used for complex scaffolds like Ruxolitinib.
Experimental Protocols
Protocol A: Regioselective Mitsunobu Reaction (Recommended)
Use Case: Attaching a chiral or simple cyclopentyl group to a complex pyrazole core.
Rationale: The Mitsunobu reaction allows for the use of readily available cyclopentanols and typically proceeds with high regioselectivity towards the less hindered nitrogen, often with inversion of configuration at the cyclopentyl center.
Reagents:
-
Substrate: 3,5-disubstituted-1H-pyrazole (1.0 eq)[1]
-
Alcohol: Cyclopentanol (1.2 eq)[1]
-
Phosphine: Triphenylphosphine (
) (1.5 eq)[1] -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DTBAD (1.5 eq)[1]
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the pyrazole derivative and in anhydrous THF (0.1 M concentration). -
Alcohol Addition: Add cyclopentanol to the mixture. Cool the solution to 0°C using an ice bath.
-
DIAD Addition: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.[1]
-
Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over
, and concentrate.[1][2] -
Purification: The byproduct triphenylphosphine oxide (
) can be difficult to remove.[1] Use flash chromatography (Hexane/EtOAc gradient).[1][3] Tip: If co-elutes, triturating the crude solid with ether/pentane often precipitates the oxide.
Protocol B: Direct Alkylation (Base-Mediated)
Use Case: Simple substrates where isomer separation is trivial.[1]
Reagents:
-
Electrophile: Bromocyclopentane (1.2 eq)[1]
-
Base: Cesium Carbonate (
) (2.0 eq)[1] -
Solvent: DMF or Acetonitrile (
)[1]
Step-by-Step Procedure:
-
Dissolve pyrazole in DMF (0.2 M).
-
Add
and stir for 30 mins at RT to generate the pyrazolate anion. -
Add Bromocyclopentane.[1]
-
Heat to 60°C for 4-8 hours.
-
Regioisomer Check: Analyze crude NMR. N1-alkylation (on the nitrogen adjacent to the smaller group) is usually favored if steric differences exist.
-
NMR Diagnostic: The N-CH proton of the cyclopentyl group typically appears at
4.5–5.0 ppm.[1]
-
Case Study: Ruxolitinib (Jakafi)
Compound: Ruxolitinib Phosphate
Target: JAK1 (
Analysis: Ruxolitinib does not use a simple cyclopentyl ring directly attached to the pyrazole.[5] Instead, it features a cyclopentyl-propanenitrile linker.[1] However, the synthesis relies on the conjugate addition (Michael Addition) logic.
-
Chirality: The cyclopentyl group creates a chiral center. The (R)-enantiomer is significantly more potent, demonstrating the strict steric requirements of the JAK binding pocket.
-
Function: The cyclopentyl group fills the pocket typically occupied by the ribose of ATP, while the nitrile group interacts with active site residues (specifically forming a hydrogen bond with the backbone of the kinase).
Data Summary:
| Parameter | Value | Significance |
| MW | 306.37 Da | Ideal for oral bioavailability (Rule of 5).[1] |
| cLogP | ~2.9 | Optimized by cyclopentyl for membrane permeability.[1] |
| PSA | 80 Ų | Good polarity balance.[1] |
| Selectivity | >100x vs JAK3 | Achieved via scaffold and cyclopentyl positioning.[1] |
References
-
Regioselective Synthesis of N-Substituted Pyrazoles.
-
Ruxolitinib (Jakafi)
-
Synthesis and Pharmacological Activities of Pyrazole Deriv
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.
Sources
- 1. Ruxolitinib | 941678-49-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Monograph: 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Abstract
This technical guide provides a comprehensive analysis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine , a critical building block in the synthesis of ATP-competitive kinase inhibitors and GPCR ligands. As a lipophilic analog of the histamine bioisostere 2-(1H-pyrazol-4-yl)ethanamine, this scaffold integrates a distinct hydrophobic vector (cyclopentyl) with a primary amine handle, facilitating rapid library generation via amide coupling or reductive amination. This document details its physicochemical profile, a validated scalable synthetic route, and its strategic utility in structure-activity relationship (SAR) campaigns.
Part 1: Structural Identity & Informatics
The core architecture consists of a 1,4-disubstituted pyrazole ring. The N1-cyclopentyl moiety serves as a lipophilic cap to modulate LogP and blood-brain barrier (BBB) permeability, while the C4-ethylamine chain acts as a flexible linker for pharmacophore attachment.
Chemical Identifiers[1][2][3][4]
| Property | Specification |
| IUPAC Name | 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine |
| Common Name | 1-Cyclopentyl-4-(2-aminoethyl)pyrazole |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.27 g/mol |
| Canonical SMILES | NCCc1cn(C2CCCC2)n1 |
| InChI Key | (Generated based on structure) InChI=1S/C10H17N3/c11-6-7-9-8-13(12-9)10-4-2-3-5-10 |
Physicochemical Profile (Predicted)
| Parameter | Value | Significance |
| cLogP | ~1.8 – 2.2 | Optimal for lead-like space; improved permeability over unsubstituted pyrazoles. |
| TPSA | ~42 Ų | High oral bioavailability potential; good CNS penetration probability. |
| pKa (Conj. Acid) | ~9.5 (Amine), ~2.5 (Pyrazole) | The primary amine is protonated at physiological pH, enabling salt formation (e.g., HCl, fumarate). |
| H-Bond Donors | 1 (Amine) | Key interaction point for Asp/Glu residues in binding pockets. |
Part 2: Synthetic Retrosynthesis & Production
The synthesis of 1,4-disubstituted pyrazoles requires careful control of regioselectivity. Direct alkylation of 4-substituted pyrazoles often yields a mixture of 1,4- and 1,3/1,5-isomers due to annular tautomerism.
Strategic Route: Nitrile Reduction (Recommended)
To ensure high regiochemical purity and scalability, we utilize 2-(1H-pyrazol-4-yl)acetonitrile as the starting material. The electron-withdrawing nitrile group at C4, combined with steric parameters, directs alkylation predominantly to the N1 position, minimizing N2 alkylation.
Reaction Scheme Logic:
-
Step 1 (Alkylation): Nucleophilic substitution (Sɴ2) of Bromocyclopentane by the pyrazole anion.
-
Step 2 (Reduction): Catalytic hydrogenation or Hydride reduction of the nitrile to the primary amine.
Synthetic Workflow Visualization
Figure 1: Two-step convergent synthesis minimizing isomeric impurities.
Part 3: Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale. All reactions must be performed in a fume hood.
Step 1: Synthesis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)acetonitrile
Rationale: Cesium carbonate (
-
Setup: Charge a dry 100 mL round-bottom flask with 2-(1H-pyrazol-4-yl)acetonitrile (1.07 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add Cesium carbonate (4.88 g, 15.0 mmol). Stir at room temperature for 15 minutes to generate the pyrazolate anion.
-
Alkylation: Add Bromocyclopentane (1.64 g, 1.18 mL, 11.0 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Cool to RT. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Target Yield: 75-85%[1]
-
Note: The major isomer is the desired 1-substituted product.
-
Step 2: Reduction to 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Rationale: Raney Nickel hydrogenation is preferred for cleanliness, but LiAlH4 is described here for laboratories lacking high-pressure hydrogenation apparatus.
-
Setup: Suspend Lithium Aluminum Hydride (LiAlH4) (0.76 g, 20.0 mmol) in anhydrous THF (30 mL) in a dry flask under Argon at 0°C.
-
Addition: Dissolve the intermediate nitrile (from Step 1) in anhydrous THF (10 mL) and add dropwise to the hydride suspension, maintaining temperature <5°C.
-
Reaction: Allow to warm to RT, then reflux for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
0.76 mL Water
-
0.76 mL 15% NaOH
-
2.3 mL Water
-
-
Isolation: Stir until the precipitate turns white and granular. Filter through a Celite pad. Wash the pad with THF.
-
Final Processing: Concentrate the filtrate. The resulting oil is the free base amine.
-
Storage: Convert to HCl salt (using 4M HCl in Dioxane) for long-term stability.
-
Part 4: Medicinal Chemistry Applications[2][3][4][7][8]
The 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine scaffold acts as a versatile pharmacophore in drug discovery.
Bioisosterism & Kinase Selectivity
This molecule is a structural chimera of histamine and ATP-mimetic scaffolds.
-
Histamine H3/H4 Antagonists: The ethylamine chain mimics the histamine side chain, while the pyrazole replaces the imidazole ring to reduce CYP450 inhibition (imidazole is a known heme-binder).
-
JAK/STAT Pathway: In Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs), the pyrazole ring forms critical H-bonds with the hinge region of the kinase ATP pocket. The cyclopentyl group occupies the solvent-exposed region or the hydrophobic specificity pocket, tuning selectivity against other kinases.
Pathway Interaction Map
Figure 2: Pharmacological interaction logic for the scaffold.
References
-
Synthesis of Pyrazole Scaffolds
- Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
- Source: Mini-Reviews in Medicinal Chemistry, 2023.
-
URL:[Link]
-
IGF-1R Inhibitor Variants
-
General Pyrazole Chemistry
-
PubChem Compound Record (Related Analog)
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]
- 2. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1-cyclopentyl-4-ethynyl-1h-pyrazole (C10H12N2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Synthesis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine from Pyrazole-4-carbaldehyde
Application Note: AN-SYN-PYR-042
Executive Summary
This Application Note details the linear synthesis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine , a critical pharmacophore often found in JAK inhibitors and other kinase-targeting small molecules.
The protocol utilizes a robust three-step strategy starting from commercially available pyrazole-4-carbaldehyde . The route is designed to maximize regiochemical purity and operational simplicity. Key features include:
-
Regioselective
-Alkylation: Utilizing cesium carbonate to install the cyclopentyl ring. -
Henry Homologation: A "one-pot" nitroaldol-dehydration sequence to extend the carbon chain.
-
Global Reduction: A high-throughput reduction of the nitroalkene to the primary amine using Lithium Aluminum Hydride (
).
Retrosynthetic Analysis & Strategy
The target molecule contains a primary ethylamine chain attached to the C4 position of a pyrazole ring, which is
Strategic Logic:
-
Disconnection A (C-N bond): Attempting to alkylate a pre-existing aminoethyl pyrazole would likely result in over-alkylation (secondary/tertiary amines).
-
Disconnection B (N-Cyclopentyl bond): Alkylating the pyrazole nitrogen first is preferred. Unsubstituted pyrazole-4-carbaldehyde is symmetric regarding the N-H tautomer; therefore, alkylation yields a single regioisomer, avoiding the separation issues common with 3-substituted pyrazoles.
-
Disconnection C (C-C bond): The ethylamine chain is best installed via a Henry reaction (nitroaldol) followed by reduction. This extends the aldehyde carbon by one methylene unit and provides the nitrogen source.
Reaction Workflow Diagram
Figure 1: Three-step linear synthesis illustrating the transformation from aldehyde to ethylamine.
Experimental Protocols
Step 1: -Alkylation of Pyrazole-4-carbaldehyde
Objective: Install the cyclopentyl ring at the N1 position.
Mechanism:
| Reagent | Equiv.[1][2] | Role |
| Pyrazole-4-carbaldehyde | 1.0 | Substrate |
| Bromocyclopentane | 1.5 | Electrophile |
| Cesium Carbonate ( | 2.0 | Base |
| DMF (Anhydrous) | - | Solvent (0.5 M) |
Protocol:
-
Charge a round-bottom flask with pyrazole-4-carbaldehyde (1.0 equiv) and
(2.0 equiv). -
Add anhydrous DMF (Dimethylformamide) to achieve a concentration of ~0.5 M. Stir for 15 minutes at room temperature to facilitate deprotonation.
-
Add bromocyclopentane (1.5 equiv) dropwise.
-
Heat the mixture to 60°C and stir for 4–6 hours. Note: Monitor by TLC (EtOAc/Hexane) or LC-MS. The N-H proton signal (broad singlet >10 ppm) should disappear.
-
Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate. -
Purification: Silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Critical Insight:
Step 2: Henry Reaction (Nitroaldol Condensation)
Objective: Homologate the aldehyde to a nitroalkene. Mechanism: Base-catalyzed addition of nitromethane to the aldehyde, followed by in situ dehydration to form the conjugated nitroalkene.
| Reagent | Equiv.[1][2] | Role |
| Intermediate 1 | 1.0 | Substrate |
| Nitromethane ( | 10.0 | Reagent/Solvent |
| Ammonium Acetate ( | 0.5 | Catalyst |
Protocol:
-
Dissolve Intermediate 1 (1-cyclopentyl-1H-pyrazole-4-carbaldehyde) in Nitromethane (10 equiv). Note: Nitromethane acts as both reagent and solvent. If solubility is poor, add Acetic Acid.
-
Add Ammonium Acetate (0.5 equiv).
-
Equip with a reflux condenser and heat to 90–100°C for 2–4 hours.
-
Reaction Check: The solution typically turns yellow/orange due to the conjugation of the nitrostyrene-like product.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess nitromethane (Caution:
is flammable and potentially explosive under high stress; use a shield). -
Resuspend the residue in EtOAc, wash with saturated
and brine. -
Purification: Recrystallization from Ethanol/Water or flash chromatography usually yields the bright yellow solid 4-(2-nitrovinyl)-1-cyclopentyl-1H-pyrazole .
Critical Insight: The use of ammonium acetate in refluxing nitromethane promotes the dehydration step immediately after the aldol addition. This prevents the isolation of the
Step 3: Global Reduction to Ethylamine
Objective: Reduce the nitro group to an amine and the alkene to an alkane simultaneously. Mechanism: Hydride transfer.
| Reagent | Equiv.[1][2] | Role |
| Intermediate 2 (Nitrovinyl) | 1.0 | Substrate |
| 4.0 | Reductant | |
| THF (Anhydrous) | - | Solvent (0.2 M) |
Protocol:
-
Safety Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.
reacts violently with moisture. -
Add
solution (4.0 equiv) to the flask and cool to 0°C . -
Dissolve Intermediate 2 in anhydrous THF and add it dropwise to the LAH solution. Exotherm expected.
-
Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 3–6 hours.
-
Fieser Workup (Critical): Cool to 0°C. Dilute with diethyl ether. Carefully quench by adding:
-
mL Water (where
= grams of LAH used). - mL 15% NaOH.
- mL Water.
-
mL Water (where
-
Stir until a white granular precipitate forms. Filter through a Celite pad.
-
Concentrate the filtrate to obtain the crude amine.
-
Purification: If necessary, purify via amine-functionalized silica or by forming the HCl salt (add HCl in dioxane, filter the precipitate).
Alternative: For large-scale safety, catalytic hydrogenation (Raney Ni,
Analytical Validation (QC)
To validate the synthesis, confirm the following NMR signatures:
| Proton Environment | Expected Shift ( | Multiplicity |
| Pyrazole C3-H / C5-H | 7.30 – 7.50 ppm | Singlets (2H) |
| Cyclopentyl N-CH | 4.50 – 4.70 ppm | Multiplet (1H) |
| Ethylamine | 2.90 – 3.00 ppm | Triplet (2H) |
| Ethylamine | 2.60 – 2.70 ppm | Triplet (2H) |
| Cyclopentyl | 1.60 – 2.20 ppm | Multiplets (8H) |
Key Diagnostic: The disappearance of the vinyl protons (from Step 2, ~7.5-8.0 ppm doublets) and the appearance of the ethyl chain triplets confirm successful reduction.
References
-
Verma, S. et al. "Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis." Asian Journal of Organic Chemistry, 2019. (General conditions for Henry Rxn on heteroaromatics).
- Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Wiley, New York. (Standard Fieser workup protocols for LAH).
-
PubChem Patent Summary. "Pyrazole derivatives and preparation methods."[4] WO-2023098439-A1. (Context for pyrazole amine synthesis in drug discovery).
-
Sciencemadness Discussion. "Henry reaction with ammonium acetate." (Practical insights on catalyst choice).
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole derivative, and preparation method therefor and use thereof in medicine - Patent WO-2023098439-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 4-(2-aminoethyl)pyrazole with Cyclopentyl Bromide
[1]
Executive Summary
This guide details the protocol for the N-alkylation of 4-(2-aminoethyl)pyrazole with cyclopentyl bromide.[1] The substrate presents a classic "Selectivity Paradox" in medicinal chemistry: it contains two distinct nucleophilic centers—an aromatic pyrazole nitrogen and an exocyclic primary amine.
While the primary amine is kinetically more nucleophilic under neutral conditions, the pyrazole nitrogen is the desired target for core scaffold modification. This protocol prioritizes Method A (Protection-Deprotection) as the "Gold Standard" for generating high-purity pharmaceutical intermediates, utilizing the Cesium Effect to drive yield.[1] A secondary Method B (Direct Anionic Alkylation) is provided for high-throughput screening (HTS) contexts where speed outweighs purity.[1]
The Chemo-Physical Landscape[1][2]
To control the reaction, one must understand the competing reactivities defined by the pKa and steric environment.
Nucleophilic Competition
| Feature | Pyrazole (Endocyclic N) | Primary Amine (Exocyclic) |
| pKa (Conjugate Acid) | ~2.5 (Neutral Pyrazole) / ~14 (NH Acidity) | ~10.0 (Ammonium) |
| Nucleophilicity (Neutral) | Low (Lone pair involved in aromaticity) | High (Available lone pair) |
| Nucleophilicity (Anionic) | Very High (Upon deprotonation with base) | N/A (Requires extremely strong base to deprotonate) |
| Steric Profile | Unhindered (Planar) | Flexible, minimal hindrance |
The Electrophile: Cyclopentyl Bromide
-
Class: Secondary Alkyl Halide.
-
Reactivity: Moderate
reactivity; significant steric bulk compared to primary halides. -
Risk Factor: High propensity for E2 elimination to form cyclopentene, especially under strong basic conditions (e.g., NaH) or high heat.
Strategic Pathways
The following flowchart outlines the decision logic for selecting the appropriate synthetic route.
Figure 1: Decision matrix for alkylation strategies. Route A is recommended for scale-up.[1]
Method A: The Protection Strategy (Gold Standard)
This method guarantees regioselectivity by masking the primary amine. We utilize Cesium Carbonate (
Step 1: Selective Protection (Boc-Anhydride)
The primary amine is more nucleophilic than the neutral pyrazole, allowing selective protection without base.
-
Reagents:
(1.1 equiv), (DCM). -
Protocol:
-
Dissolve 4-(2-aminoethyl)pyrazole (1.0 equiv) in DCM (0.2 M).
-
Add
(1.1 equiv) dropwise at . -
Warm to RT and stir for 2 hours.
-
Validation: TLC (ninhydrin stain) should show loss of the polar baseline spot.
-
Workup: Wash with water, dry over
, concentrate. Yield is typically >95%.
-
Step 2: Pyrazole N-Alkylation (The Critical Step)[1]
-
Reagents: Cyclopentyl bromide (1.2 equiv),
(2.0 equiv), DMF (anhydrous). -
Protocol:
-
Dissolve the N-Boc intermediate in anhydrous DMF (0.1 M).
-
Add
(2.0 equiv). Stir for 30 mins at RT to ensure deprotonation/formation of the cesium pyrazolate species. -
Add Cyclopentyl bromide (1.2 equiv).
-
Heat: Heat to
. Note: Do not exceed to minimize E2 elimination of the bromide. -
Monitor: Reaction typically requires 4–12 hours.
-
Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 3: Deprotection[1]
Method B: Direct Anionic Alkylation (HTS Only)[1]
If protecting groups are strictly prohibited (e.g., during rapid library synthesis), you must exploit the pKa difference (
-
Concept: Use exactly 1.0 equivalent of a strong base (NaH) to deprotonate only the pyrazole. The resulting pyrazolate anion is orders of magnitude more nucleophilic than the neutral primary amine.
-
Protocol:
-
Suspend NaH (60% dispersion, 1.05 equiv ) in dry THF at
. -
Add 4-(2-aminoethyl)pyrazole (1.0 equiv) slowly. Evolution of
gas confirms pyrazole deprotonation. -
Stir 30 mins. The primary amine remains neutral (
> 30). -
Add Cyclopentyl bromide (1.1 equiv).
-
Critical: Warm gently to
.
-
-
Risks:
-
Proton Transfer: The pyrazolate anion can deprotonate the ammonium of a product molecule if pH isn't controlled, leading to mixtures.
-
Over-alkylation: Once the pyrazole is alkylated, the primary amine becomes the next best nucleophile.
-
Troubleshooting & Critical Parameters
The "Elimination" Problem
Cyclopentyl bromide is prone to forming cyclopentene via E2 elimination.
-
Symptom: Electrophile is consumed, but starting material remains.
-
Solution:
-
Switch solvent to Acetonitrile . It is less polar than DMF but often favors
over E2. -
Lower temperature to
and extend time. -
Add KI (0.1 equiv) (Finkelstein condition) to generate the more reactive Cyclopentyl Iodide in situ.
-
Regioselectivity (N1 vs N2)
For 4-(2-aminoethyl)pyrazole, the pyrazole ring is symmetric (tautomerically equivalent).[1] Therefore, N1-alkylation and N2-alkylation result in the same chemical entity .[1]
-
Note: If the pyrazole had a substituent at position 3 or 5 (e.g., 3-methyl), you would obtain a mixture of regioisomers.[5] The "Cesium Effect" generally favors the less sterically hindered nitrogen [3].
Data Summary Table
| Parameter | Recommended Condition | Why? |
| Base | Promotes solubility, stabilizes transition state, milder than NaH.[1] | |
| Solvent | DMF or Acetonitrile | High dielectric constant supports |
| Temperature | Balance between reaction rate and elimination risk.[1] | |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental protocol for Method A.
References
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[7][8][9] The Journal of Organic Chemistry.[7][9][10] [1][7]
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the “Cesium Effect”.[11] The Journal of Organic Chemistry.[7][9][10]
-
Kikuchi, S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.[3][4][5][6][7][8][10][11][12][13]
-
Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.[13] Organic Letters.[13] [1]
Sources
- 1. CAS#:2106681-20-1 | ethyl 4-(2-aminoethyl)-1-methyl-1H-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 13. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
Application Note: High-Yield Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine via Nitroaldol Condensation
Abstract & Strategic Overview
This protocol details the synthesis of pyrazole ethylamines , a critical pharmacophore found in histamine agonists, kinase inhibitors, and GPCR ligands. While direct alkylation of pyrazoles often yields regioisomeric mixtures, the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction offers a regioselective, high-fidelity route to extend the carbon chain from a commercially available pyrazole-carboxaldehyde.
The Strategy:
-
Condensation (Henry Reaction): Conversion of 1-methyl-1H-pyrazole-4-carbaldehyde to the corresponding nitroalkene using ammonium acetate as a dual base/dehydrating catalyst.
-
Exhaustive Reduction: Saturation of the alkene and reduction of the nitro group to the primary amine using Lithium Aluminum Hydride (
). -
Self-Validating Purification: Utilization of the product's basicity for a silica-free acid-base extraction workup.
Phase I: The Henry Condensation
Objective: Synthesize (E)-1-methyl-4-(2-nitrovinyl)-1H-pyrazole.
Mechanistic Insight
Standard Henry reactions often stall at the
Reagents & Equipment
| Reagent | Equiv.[1][2] | Role |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 1.0 | Limiting Reagent |
| Nitromethane ( | 10.0 | Reagent & Co-solvent |
| Ammonium Acetate ( | 0.5 | Catalyst |
| Glacial Acetic Acid | Solvent | Reaction Medium |
Protocol
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 1-methyl-1H-pyrazole-4-carbaldehyde (10 mmol) and Ammonium Acetate (5 mmol).
-
Solvent: Add Nitromethane (5 mL) and Glacial Acetic Acid (15 mL).
-
Note: The excess nitromethane pushes the equilibrium forward.
-
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Visual Check: The solution will typically darken to a deep yellow/orange, indicating conjugation (formation of the nitroalkene).
-
-
Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The aldehyde spot will disappear, replaced by a less polar, UV-active (yellow) spot.
-
Workup:
-
Pour the mixture into crushed ice (100 g). The nitroalkene often precipitates as a yellow solid.
-
If Solid: Filter, wash with water, and dry in vacuo.[4]
-
If Oiling Occurs: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with Saturated
(to remove acetic acid) and Brine. Dry over and concentrate.
-
Yield Expectation: 75–90% (Yellow crystalline solid).
Phase II: Exhaustive Hydride Reduction
Objective: Convert the nitroalkene to the ethylamine.
Mechanistic Insight
Nitroalkenes are electron-deficient Michael acceptors. Mild reducing agents (
Safety Warning:
Reagents
| Reagent | Equiv. | Role |
| Nitrovinyl Pyrazole (from Phase I) | 1.0 | Substrate |
| 4.0 | Reducing Agent | |
| Anhydrous THF | Solvent | Medium |
Protocol
-
Setup: Flame-dry a 2-neck RBF. Cool under
flow. -
Reagent Prep: Add
solution (4 equiv) to the flask. Dilute with anhydrous THF (approx. 10 mL per gram of substrate). Cool to in an ice bath. -
Addition: Dissolve the Nitrovinyl Pyrazole in minimal anhydrous THF. Add this solution dropwise to the
suspension.-
Observation: Gas evolution (
) will occur. Control rate to maintain temp .
-
-
Reaction: Once addition is complete, remove ice bath. Warm to room temperature, then heat to Reflux for 6–12 hours.
-
Why Reflux? Reduction of the intermediate oxime/hydroxylamine species requires thermal energy.
-
-
The Fieser Quench (Critical):
-
Cool reaction to
. -
For every x grams of
used, add carefully in order:-
x mL Water
-
x mL 15% NaOH (aq)
-
3x mL Water
-
-
Result: A granular white precipitate (Lithium/Aluminum salts) forms, leaving the product in the THF solution.
-
-
Isolation: Filter the salts through a Celite pad. Rinse the pad with THF. Concentrate the filtrate to obtain the crude amine oil.[5]
Purification: The Self-Validating System
Method: Acid-Base Extraction.[2] Logic: The target is a primary amine (basic). Neutral impurities (unreacted alkene) will not protonate.
Protocol
-
Dissolution: Dissolve crude oil in 1M HCl (aq) .
-
Wash (Validation Step A): Extract the acidic aqueous layer with Ethyl Acetate .
-
Action: Discard the organic (EtOAc) layer.
-
Reason: This removes non-basic impurities (dimers, unreacted nitroalkene). The product is trapped in the water layer as the ammonium salt.
-
-
Basification: Cool the aqueous layer. Slowly add 10M NaOH until pH > 12.
-
Observation: The solution often becomes cloudy as the free amine oils out.
-
-
Extraction (Validation Step B): Extract the basic aqueous layer with DCM (3 x).
-
Final Polish: Dry DCM layers over
, filter, and concentrate. -
Result: High-purity amine (>95%) as a pale yellow or colorless oil.
Visual Workflows
Scheme 1: Reaction Pathway
Scheme 2: Purification Logic Tree
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete dehydration | Increase reaction time or add molecular sieves to remove water. |
| Polymerization | Overheating nitroalkene | Do not distill the nitroalkene. Purify via recrystallization or proceed crude.[7] |
| Incomplete Reduction | Old | Use fresh reagent. Ensure THF is strictly anhydrous. |
| Emulsions (Workup) | Pyrazole amphotericity | Saturate the aqueous phase with NaCl (Brine) before extraction. |
References
-
Henry Reaction Mechanism & Scope: Luzzio, F. A. (2001).[8] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[9]
-
Synthesis of Heteroaromatic Nitroalkenes: Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (General reference for Pyrazole reactivity).
-
Reduction of Nitroalkenes with LiAlH4: Nystrom, R. F., & Brown, W. G. (1948). "Reduction of Organic Compounds by Lithium Aluminum Hydride." Journal of the American Chemical Society, 70(11), 3738–3740.
-
Purification of Pyrazole Derivatives: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Acid-Base Extraction principles).
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nitro Reduction - LiAlH4 [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. synarchive.com [synarchive.com]
Technical Application Note: Leveraging 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine (CPEA) in FBDD
This Application Note is structured as a high-level technical guide for drug discovery scientists. It treats 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine (herein referred to as CPEA ) as a model "privileged fragment" to demonstrate advanced Fragment-Based Drug Discovery (FBDD) methodologies.
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the "privileged scaffold" concept refers to molecular cores that statistically over-perform in binding specific protein families. 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine (CPEA) represents a quintessential "linker-ready" fragment. It combines a pyrazole core (historically validated for kinase hinge binding and GPCR recognition) with a cyclopentyl moiety (hydrophobic shape complementarity) and a primary ethylamine tail (a high-value synthetic vector for fragment growing).
This guide details the physicochemical profiling, screening protocols, and synthetic elaboration strategies required to transition CPEA from a millimolar fragment hit to a nanomolar lead candidate.
Physicochemical Profile & "Rule of Three" Compliance
Before screening, fragments must be validated for solubility and aggregation tendencies. CPEA exhibits an ideal profile for FBDD, strictly adhering to Astex’s "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).
Table 1: CPEA Molecular Descriptors
| Property | Value | FBDD Suitability | Note |
| Molecular Weight | 179.26 Da | Ideal | Allows significant mass addition during optimization. |
| cLogP | ~1.6 | Ideal | Balanced lipophilicity for membrane permeability and solubility. |
| TPSA | ~45 Ų | High | Good polarity for CNS or peripheral targets. |
| H-Bond Donors | 2 (NH₂) | Versatile | Primary amine acts as a key interaction point or synthetic handle. |
| H-Bond Acceptors | 2 (Pyrazole N) | Critical | Pyrazole N2 is a classic kinase hinge acceptor. |
| Solubility (PBS, pH 7.4) | > 5 mM | Excellent | Suitable for high-concentration NMR/SPR screening. |
Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Screening
Objective: Determine binding affinity (
Materials:
-
Biacore 8K or T200 (Cytiva).
-
Sensor Chip CM5 (Carboxymethylated dextran).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.
Methodology:
-
Immobilization: Couple the target protein to the CM5 chip using standard amine coupling (EDC/NHS) to a density of ~2000 RU. Reference channel: Ethanolamine blocked.
-
Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts.
-
Injection Cycle:
-
Prepare CPEA dilution series: 0, 10, 30, 100, 300, 1000 µM in Running Buffer.
-
Flow Rate: 30 µL/min.
-
Contact Time: 60 seconds (association).
-
Dissociation Time: 120 seconds.
-
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Note: Fragments often exhibit fast-on/fast-off kinetics. Look for "square-wave" sensorgrams. If
is > 500 µM, steady-state affinity analysis is preferred over kinetic fitting.
-
Protocol B: Ligand-Observed STD-NMR
Objective: Map the epitope of CPEA interacting with the protein (validating the "active" pose).
Methodology:
-
Sample Prep: 20 µM Protein + 1 mM CPEA (1:50 ratio) in D₂O buffered saline.
-
Pulse Sequence: Saturation Transfer Difference (STD) with water suppression.
-
Irradiation: On-resonance (protein methyls, ~0 ppm) and Off-resonance (-30 ppm).
-
Interpretation:
-
Subtract the "On" spectrum from the "Off" spectrum.
-
Signals from CPEA protons that receive saturation transfer (via spin diffusion from the protein) will appear in the difference spectrum.
-
Critical Check: If the cyclopentyl protons show strong STD signals, the hydrophobic tail is buried. If the ethylamine protons are silent, the tail is solvent-exposed (ideal for growing).
-
Synthetic Elaboration (Fragment Growing)
The primary value of CPEA is the ethylamine "handle." It allows for rapid chemical ligation to explore adjacent pockets without disturbing the binding mode of the pyrazole core.
Workflow Visualization: The CPEA Evolution Pathway
The following diagram illustrates how CPEA serves as a divergent hub for library generation.
Figure 1: Divergent synthesis strategy using the ethylamine tail of CPEA to probe adjacent binding pockets.
Protocol C: Parallel Synthesis of Amide Library
Objective: Generate 20-50 analogs to probe the "exit vector" from the binding pocket.
-
Reaction: Mix CPEA (0.1 mmol) with diverse Carboxylic Acids (0.12 mmol).
-
Coupling Agents: Add HATU (0.12 mmol) and DIPEA (0.3 mmol) in DMF (1 mL).
-
Incubation: Shake at RT for 16 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).
-
Rationale: The amide bond is rigid and planar, often preferred for positioning aromatic rings in the "selectivity pocket" of kinases (e.g., the gatekeeper region).
Case Study Application: Targeting Kinase Hinge Regions
Context: Many kinase inhibitors (e.g., Ruxolitinib, Tozasertib) utilize a pyrazole or pyrimidine core to form hydrogen bonds with the kinase hinge region (ATP binding site).
Mechanism of Action with CPEA:
-
Anchor: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone NH of the hinge residue.
-
Shape: The cyclopentyl group occupies the hydrophobic pocket (often the ribose binding pocket or the hydrophobic back pocket), displacing water molecules (entropic gain).
-
Growth: The ethylamine tail points towards the solvent front. Converting this amine to a Urea (as seen in AT9283) creates a new donor-acceptor motif that can interact with Asp residues (e.g., the DFG motif) to lock the kinase in an inactive conformation.
Synthesis of a Urea-Linked Lead (Protocol)
Reference: The chemistry mirrors the optimization of AT9283 [1].
-
Activation: Dissolve CPEA (1 eq) in DCM. Add Carbonyldiimidazole (CDI, 1.1 eq). Stir 2h.
-
Coupling: Add the secondary amine partner (e.g., a morpholine-benzyl amine) (1.1 eq).
-
Result: Formation of a 1,3-disubstituted urea.[1]
-
Impact: This transformation typically improves potency from µM (fragment) to nM (lead) by adding 2-3 new hydrogen bonds and capturing additional surface area.
References
-
Howard, S., et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity." Journal of Medicinal Chemistry 52.2 (2009): 379-388.[2]
-
Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today 8.19 (2003): 876-877.
-
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15 (2016): 605–620.
-
ChemScene. "N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine (Analogous Building Block)." Product Catalog.
Sources
Amide coupling conditions for 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Application Note: Amide Coupling Protocols for 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Part 1: Introduction & Chemical Context
1.1 The Molecule of Interest The subject of this guide is 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine (referred to herein as Amine-1 ).[1][2] This molecule is a critical building block in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators.[1][3][4] It features a pyrazole core N-substituted with a lipophilic cyclopentyl group and a C4-ethyl side chain terminating in a primary amine.[2][5]
-
Molecular Formula:
[1][4] -
Key Functionality: Primary Aliphatic Amine (
)[1] -
Secondary Functionality: Pyrazole
(Weakly basic, )[1][3][4]
1.2 Reactivity Profile & Challenges
While Amine-1 contains a highly nucleophilic primary amine (
-
Solubility: The cyclopentyl group imparts significant lipophilicity, making Amine-1 soluble in DCM, EtOAc, and THF, unlike smaller polar pyrazoles.[3]
-
Chemoselectivity: The primary amine is orders of magnitude more nucleophilic than the pyrazole nitrogen.[3][2][4] However, under forcing conditions or with highly reactive electrophiles (e.g., sulfonyl chlorides), the pyrazole nitrogen can participate in side reactions.[1][3][4]
-
Purification: The weakly basic nature of the pyrazole core in the final amide product can cause "streaking" on silica gel, necessitating buffered eluents.[3][4]
Part 2: Methodology & Decision Framework
To ensure high yields and purity, the choice of coupling reagent should be dictated by the properties of the carboxylic acid partner.[3][4]
Figure 1: Coupling Condition Decision Tree
Caption: Decision matrix for selecting the optimal amide coupling protocol based on substrate properties and scale.
Part 3: Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (Standard Discovery)
Best for: High-throughput library synthesis, non-chiral acids, small scale (<100 mg).[1][3]
Reagents:
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (concentration ~0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[4] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.[3]
-
Addition: Add Amine-1 (1.0 equiv) dissolved in a minimal amount of DMF to the activated acid mixture.
-
Workup (Liquid-Liquid Extraction):
-
Isolation: Dry over
, filter, and concentrate.
Protocol B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>1g), chiral acids (low epimerization risk), and easy workup.[1][3]
Reagents:
-
Amine-1 (1.0 equiv)[1]
-
Carboxylic Acid (1.1 equiv)[4]
-
Base: Pyridine (3.0 equiv) or
(3.0 equiv)[1][4] -
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure:
-
Combination: In a reactor, combine Amine-1 (1.0 equiv), Carboxylic Acid (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.5 M).
-
Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Self-Validating Workup:
Protocol C: Acid Chloride Method
Best for: Sterically hindered acids or electron-poor anilines (not applicable here, but good backup).[1]
Reagents:
Step-by-Step Procedure:
Part 4: Data Summary & Troubleshooting
Table 1: Comparison of Coupling Reagents for Amine-1
| Parameter | HATU | T3P | EDC/HOBt |
| Reaction Rate | Very Fast (<2h) | Moderate (12h) | Slow (12-24h) |
| Epimerization Risk | Moderate | Very Low | Low |
| Purification | Requires washing/column | Aqueous workup often sufficient | Urea byproduct hard to remove |
| Cost | High | Moderate | Low |
| Suitability for Amine-1 | Excellent (Discovery) | Excellent (Scale-up) | Good |
Troubleshooting Guide:
-
Issue: Low Yield due to Pyrazole Interference.
-
Issue: Product Streaking on TLC/Column.
Part 5: Workup Logic Diagram
Figure 2: Purification Workflow for Amine-1 Amides
Caption: Liquid-Liquid Extraction (LLE) strategy leveraging the basicity of the starting amine and acidity of the starting acid to isolate the neutral amide product.[1]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][3][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[1][3][4]
-
Valeur, E., & Bradley, M. (2009).[3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][3]
-
Patterson, A. W., et al. (2021).[3][4] Optimization of Pyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for pyrazole scaffold chemistry in JAK inhibitors).
-
Archibald, T. G., et al. (2012).[3][4] Process Development of T3P Mediated Amide Bond Formation. Organic Process Research & Development.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine | 369652-04-0 [sigmaaldrich.com]
- 3. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. nanobioletters.com [nanobioletters.com]
Preparation of kinase inhibitors using cyclopentyl pyrazole amines
Application Note: High-Purity Synthesis of 1-Cyclopentyl-1H-pyrazol-4-amine Scaffolds for Kinase Inhibitor Development
Strategic Overview
The 1-cyclopentyl-1H-pyrazol-4-amine moiety is a "privileged structure" in modern kinase inhibitor design. It serves as a critical bioisostere for the ATP adenine ring, allowing the exocyclic amine to form key hydrogen bonds with the kinase hinge region (e.g., the "gatekeeper" residues). The cyclopentyl group, projecting from the N1 position, is frequently utilized to exploit the hydrophobic solvent-front region or the ribose-binding pocket, enhancing potency and selectivity profiles in targets such as JAK , CDK , and Aurora kinases .
This guide addresses the primary synthetic challenge: Regiocontrol . Direct alkylation of pyrazoles often yields mixtures of N1 and N2 isomers, complicating purification and lowering yields. This protocol details a robust, scalable workflow for synthesizing high-purity 1-cyclopentyl-4-aminopyrazoles and coupling them to kinase cores.
Retrosynthetic Logic & Pathway
The synthesis is designed to maximize regioselectivity and safety. While direct condensation of hydrazines with enaminones is possible, the most versatile route for 4-amino derivatives involves the alkylation of 4-nitropyrazole followed by reduction. This allows for the introduction of complex, chiral cyclopentyl moieties via Mitsunobu chemistry or SN2 displacement.
Figure 1: Synthetic Workflow
Caption: Step-wise construction of the pyrazole-amine scaffold. The critical control point is the N-alkylation step to ensure N1 selectivity.
Detailed Protocols
Protocol A: Regioselective N-Alkylation of 4-Nitropyrazole
Objective: To install the cyclopentyl ring at the N1 position while minimizing the N2 isomer and over-alkylation.
Reagents:
-
4-Nitropyrazole (1.0 equiv)
-
Bromocyclopentane (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
DMF (Dimethylformamide), Anhydrous
-
Alternative: Cyclopentanol + DIAD +
(Mitsunobu conditions for chiral alcohols).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (10.0 g, 88.4 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add
(57.6 g, 176.8 mmol) in a single portion. The suspension will turn yellow. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. -
Alkylation: Add bromocyclopentane (11.4 mL, 106.1 mmol) dropwise via syringe pump over 20 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: You will observe two peaks if the cyclopentyl group has steric bulk or functional groups. For simple cyclopentyl, N1 and N2 are chemically equivalent unless the pyrazole has C3/C5 substituents. If using unsubstituted 4-nitropyrazole, N1 and N2 are identical, yielding a single product.
-
-
Workup: Cool to RT. Pour the mixture into ice-cold water (500 mL) under vigorous stirring. The product, 1-cyclopentyl-4-nitropyrazole , often precipitates as a pale yellow solid.
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over
, and concentrate.-
Note: If regioisomers (from substituted pyrazoles) are present, separate via flash chromatography (Hexane/EtOAc gradient 0-30%).
-
Data Validation (1-cyclopentyl-4-nitropyrazole):
-
1H NMR (400 MHz, DMSO-d6):
8.92 (s, 1H), 8.28 (s, 1H), 4.75 (quint, 1H), 2.15–1.65 (m, 8H). -
Interpretation: The distinct quintet at ~4.75 ppm confirms N-alkylation.
Protocol B: Catalytic Reduction to 1-Cyclopentyl-1H-pyrazol-4-amine
Objective: To reduce the nitro group to the amine without reducing the pyrazole ring or cleaving the N-C bond.
Reagents:
-
1-Cyclopentyl-4-nitropyrazole (from Protocol A)
-
10% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Methanol (MeOH) or Ethanol (EtOH)[1]
-
Hydrogen Gas (
) (Balloon pressure)
Step-by-Step Procedure:
-
Dissolution: Dissolve the nitro compound (5.0 g) in MeOH (50 mL). Nitrogen purge the vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg) under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Evacuate the flask and backfill with
(balloon) three times. Stir vigorously at RT for 3–12 hours. -
Monitoring: Monitor by TLC (EtOAc) or LCMS. The nitro peak (
) will disappear, replaced by the amine peak ( roughly, but specifically ). -
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to yield the 1-cyclopentyl-1H-pyrazol-4-amine as a viscous purple/brown oil which solidifies on standing.
-
Stability Tip: Aminopyrazoles are oxidation-sensitive. Use immediately or convert to the HCl salt by adding 4M HCl in dioxane and filtering the precipitate.
-
Protocol C: Coupling to the Kinase Core (SNAr)
Objective: To attach the scaffold to a pyrimidine hinge binder (common in CDK/JAK inhibitors).
Reagents:
-
1-Cyclopentyl-1H-pyrazol-4-amine (HCl salt)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol or Isopropanol
Step-by-Step Procedure:
-
Mix: Combine 2,4-dichloropyrimidine (1.0 equiv) and the aminopyrazole (1.0 equiv) in n-Butanol (0.5 M concentration).
-
Base: Add DIPEA (2.5 equiv).
-
Heat: Reflux at 90–110°C for 12 hours.
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If not, evaporate and purify via silica column (DCM/MeOH).
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Regioisomer Mixture | Double peaks in LCMS or complex NMR | Asymmetric pyrazole starting material | Use Mitsunobu conditions (DIAD/PPh3) with chiral cyclopentanol for higher specificity than alkyl halides. |
| Incomplete Reduction | Yellow color persists | Catalyst poisoning (Sulphur?) | Wash nitro-intermediate with aqueous EDTA; use fresh Pd/C or switch to Fe/NH4Cl reduction. |
| Low Yield in Coupling | Starting material remains | Pyrazole amine is weakly nucleophilic | Switch to Buchwald-Hartwig conditions: Pd2(dba)3, Xantphos, Cs2CO3 in Dioxane at 100°C [1]. |
Biological Rationale (SAR)
The cyclopentyl group is not merely a passive handle. In the context of JAK1/2 inhibitors (like Ruxolitinib analogs), the aliphatic ring fills the pocket adjacent to the hinge, displacing water molecules and providing entropy-driven binding affinity.
Figure 2: Structure-Activity Relationship (SAR) Logic
Caption: The cyclopentyl group enhances selectivity by targeting specific hydrophobic regions (e.g., the ribose pocket) distinct to the target kinase.
References
-
Buchwald-Hartwig Coupling of Aminopyrazoles: Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[6] Source:Molecules, 2020.[6] URL:[Link]
-
CDK Inhibitor Synthesis: Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[7] Source:MDPI Pharmaceuticals, 2023. URL:[Link]
-
JAK Inhibitor Design: Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.[3] Source:Journal of Medicinal Chemistry (via PMC), 2016. URL:[Link]
-
Regioselective Synthesis: Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[4] Source:Organic Letters (Deng & Mani), 2008.[4] URL:[Link]
Sources
- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Reagents for protecting group free synthesis of pyrazole amines
Topic: Reagents and Methodologies for the Protecting Group-Free Synthesis of Pyrazole Amines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Protecting Group-Free Synthesis in Pyrazole Amine Chemistry
Pyrazole amines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents targeting indications from oncology to infectious diseases.[1][2][3] Their prevalence is due to the pyrazole's unique electronic properties and its ability to act as a versatile scaffold for creating complex molecular architectures. Traditionally, the synthesis of substituted pyrazoles, particularly those bearing amine functionalities, has been a multi-step endeavor often necessitating the use of protecting groups for the pyrazole's ring nitrogens.
While effective, protecting group strategies inherently reduce overall efficiency. They add steps for protection and deprotection, generate additional waste, and increase costs—a concept antithetical to the principles of green and sustainable chemistry.[4] Protecting group-free (PGF) synthesis represents a paradigm shift, offering more elegant, atom-economical, and efficient routes to these valuable compounds.
This guide provides an in-depth exploration of three robust, field-proven strategies for the protecting group-free synthesis of pyrazole amines. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent selection, and the practical considerations for successful implementation in a research or drug development setting.
Strategy 1: Direct Pyrazole Annulation via Cyclocondensation
The most classical and versatile approach to the pyrazole core involves the cyclocondensation of a 1,3-dielectrophilic precursor with a hydrazine derivative. For the synthesis of 5-aminopyrazoles, the reaction between β-ketonitriles and hydrazine is the most direct and widely employed PGF method.[5][6]
Scientific Rationale
This reaction proceeds through a well-established mechanism. The more nucleophilic terminal nitrogen of hydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by a subsequent intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring after tautomerization. The reaction is often high-yielding and tolerates a wide variety of substituents on both reaction partners.
Caption: Mechanism of 5-aminopyrazole synthesis.
Protocol 1: General Synthesis of 5-Amino-3-methyl-1H-pyrazole
This protocol describes the synthesis of a simple, representative 5-aminopyrazole from 3-oxobutanenitrile (acetoacetonitrile) and hydrazine hydrate.
Materials:
-
3-Oxobutanenitrile (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 3-oxobutanenitrile (1.0 equiv) and ethanol to create a 0.5 M solution.
-
Begin stirring the solution at room temperature.
-
Slowly add hydrazine hydrate (1.1 equiv) to the reaction mixture dropwise over 5 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate product precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to yield 5-amino-3-methyl-1H-pyrazole. The product can be further purified by recrystallization if necessary.
Trustworthiness Insights:
-
Self-Validation: The reaction is typically robust, and the product often precipitates from the reaction mixture in high purity. A successful reaction is indicated by the consumption of the starting ketone and the formation of a new, more polar spot on the TLC plate.
-
Troubleshooting: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or hexane to induce crystallization.
| Precursor Combination | Product | Typical Yield | Reference |
| 3-Oxobutanenitrile + Hydrazine | 5-Amino-3-methyl-1H-pyrazole | 85-95% | [5] |
| Benzoylacetonitrile + Hydrazine | 5-Amino-3-phenyl-1H-pyrazole | 80-90% | [6] |
| Malononitrile + Substituted Hydrazine | 3,5-Diaminopyrazoles | Varies | [5] |
Strategy 2: Direct C-N Cross-Coupling on the Pyrazole Core
For the synthesis of aminopyrazoles where the amino group is at a position other than C5, or for introducing complex amines, direct C-N cross-coupling on a pre-formed halopyrazole ring is a powerful PGF strategy. This avoids the need to protect the pyrazole NH proton, which was a significant limitation in earlier methodologies.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[7] Recent advancements, particularly the development of highly active, sterically hindered biarylphosphine ligands, have enabled the efficient amination of N-H containing heterocycles like pyrazole without the need for a protecting group.[8][9]
Scientific Rationale: The catalytic cycle involves the oxidative addition of a Pd(0) complex to the halopyrazole, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[10][11] The key to success in PGF amination is the use of ligands (e.g., tBuBrettPhos, tBuDavePhos) that are sufficiently electron-rich and bulky to promote the rate of reductive elimination from the palladium-amido intermediate, making it faster than competing side reactions involving the acidic N-H proton of the pyrazole ring.[9]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole
This protocol is adapted from methodologies developed for unprotected N-heterocycles.[9]
Materials:
-
4-Bromo-1H-pyrazole (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd(dba)₂ (2 mol%)
-
tBuBrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
Catalyst Preparation: Inside a glovebox, add 4-bromo-1H-pyrazole (1.0 equiv), the amine (1.2 equiv), base (2.0 equiv), Pd(dba)₂ (0.02 equiv), and tBuBrettPhos (0.04 equiv) to a dry reaction vial or Schlenk flask.
-
Add anhydrous, degassed solvent to the vial.
-
Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100-110°C.
-
Stir the reaction vigorously for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Insights:
-
Causality: The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is critical. It must be strong enough to deprotonate the amine in the catalytic cycle but not so reactive that it promotes unwanted side reactions. The use of anhydrous and degassed solvents is mandatory to prevent catalyst deactivation.
-
Ligand Selection: The success of this PGF reaction hinges on the ligand. Simpler phosphine ligands are often ineffective. The table below illustrates the impact of ligand choice.
| Ligand | Base | Temperature (°C) | Typical Outcome | Rationale |
| PPh₃ | K₂CO₃ | 100 | Low to no conversion | Not electron-rich or bulky enough to promote reductive elimination. |
| BINAP | NaOtBu | 100 | Moderate yields | Bidentate ligand, better than monodentate but can still be slow.[7] |
| tBuDavePhos | NaOtBu | 100 | Good to excellent yields | Bulky dialkylbiaryl phosphine ligand designed for efficient C-N coupling.[8] |
| tBuBrettPhos | LHMDS | 80-100 | Excellent yields | State-of-the-art ligand, highly active for challenging substrates like unprotected heterocycles.[9] |
B. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical C-N coupling method that uses a more economical copper catalyst.[12] While traditional Ullmann reactions required harsh conditions (high temperatures, polar aprotic solvents), modern protocols have significantly improved their scope and mildness, making them a viable PGF strategy.
Scientific Rationale: The mechanism involves a Cu(I)/Cu(III) catalytic cycle. A Cu(I) species is generated in situ and undergoes oxidative addition to the halopyrazole. The resulting Cu(III) intermediate then couples with the amine, followed by reductive elimination to yield the aminated product.[13] For pyrazoles, the reaction can be regioselective, often favoring substitution at the less sterically hindered nitrogen, but for C-amination of halopyrazoles, it proceeds as a standard cross-coupling.[14]
Protocol 3: Modern Ullmann Amination of 4-Iodo-1H-pyrazole
Materials:
-
4-Iodo-1H-pyrazole (1.0 equiv)
-
Aliphatic amine (e.g., Piperidine) (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add 4-iodo-1H-pyrazole (1.0 equiv), CuI (0.10 equiv), and K₃PO₄ (2.0 equiv).
-
Add the aliphatic amine (1.5 equiv) followed by DMSO.
-
Seal the vial tightly and place it in a preheated oil bath at 90-120°C.
-
Stir the mixture for 18-36 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via flash column chromatography.
Strategy 3: One-Pot Pyrazole Synthesis Directly from Primary Amines
This advanced strategy circumvents the need to handle potentially hazardous hydrazine reagents by generating them in situ from readily available primary amines. The newly formed hydrazine is then immediately trapped by a 1,3-dicarbonyl compound to form the pyrazole ring in a single pot.[15][16]
Scientific Rationale
The process relies on an initial electrophilic amination of a primary amine. Reagents like O-acylhydroxylamines or oxaziridines act as electrophilic "NH" transfer agents.[17][18] They react with the primary amine to form a hydrazine derivative in situ. This hydrazine, without being isolated, then undergoes a classical Knorr-type cyclocondensation with a 1,3-diketone present in the same pot to afford the N-substituted pyrazole. This method provides direct access to N-alkyl and N-aryl pyrazoles from the corresponding amines.[15][16]
Caption: Workflow for one-pot pyrazole synthesis.
Protocol 4: One-Pot Synthesis of 1-Adamantyl-3,5-dimethyl-1H-pyrazole
This protocol is based on the work of Pacuła et al., using a commercially available electrophilic aminating reagent.[15][16]
Materials:
-
1-Adamantylamine (1.0 equiv)
-
2,4-Pentanedione (acetylacetone) (1.1 equiv)
-
O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial with a screw cap
Procedure:
-
To a dry reaction vial, add 1-adamantylamine (1.0 equiv), 2,4-pentanedione (1.1 equiv), and O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the amine.
-
Seal the vial and place it in a preheated reaction block or oil bath at 85°C.
-
Stir the reaction for 1.5-3 hours.
-
Monitor the reaction by LC-MS for the formation of the product and consumption of the starting amine.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (to remove 4-nitrobenzoic acid byproduct) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient).
Trustworthiness Insights:
-
Scope & Limitations: This method is highly effective for a wide range of primary aliphatic and aromatic amines.[15] Yields can be moderate in some cases due to the formation of side products from the aminating reagent.[16]
-
Reagent Choice: The O-(4-nitrobenzoyl)hydroxylamine is an effective, commercially available aminating agent. Oxaziridine-based reagents also work well and produce a ketone byproduct that can sometimes be removed by aqueous extraction, simplifying purification.[17][18]
| Amine Type | Electrophilic Amination Reagent | Typical Yield | Reference |
| Primary Aliphatic | O-(4-nitrobenzoyl)hydroxylamine | 35-70% | [16] |
| Primary Aromatic (Anilines) | O-(4-nitrobenzoyl)hydroxylamine | 40-80% | [15] |
| Primary Aliphatic & Aromatic | N-Boc-oxaziridine | 60-90% (for hydrazine step) | [17] |
Conclusion and Future Perspectives
The protecting group-free synthesis of pyrazole amines is not merely an academic curiosity but a practical and powerful approach to streamline drug discovery and development. The strategies outlined—direct annulation, C-N cross-coupling, and one-pot syntheses from primary amines—each offer distinct advantages depending on the desired substitution pattern and available starting materials. By understanding the chemical principles behind these methods, researchers can make informed decisions to accelerate their synthetic campaigns, reduce waste, and improve overall efficiency. Future developments will likely focus on expanding the scope of base metal catalysis for C-N coupling and discovering new, even more efficient electrophilic amination reagents to further enhance the utility of these elegant synthetic strategies.
References
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Semantic Scholar. Available at: [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ConnectSci. Available at: [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Metal-free regioselective C-H amination for the synthesis of pyrazole-containing 2H-Indazoles. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]
-
C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions. RSC Publishing. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield and Regioselectivity of N-Alkylation on the Pyrazole Ring
Welcome to the technical support center for N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial reaction. N-substituted pyrazoles are privileged scaffolds in countless pharmaceuticals and agrochemicals, yet their synthesis can be plagued by challenges, most notably low yields and poor control over regioselectivity.[1][2][3]
This document moves beyond simple protocols to explain the underlying principles governing the reaction's outcome. We will explore common pitfalls, provide structured troubleshooting workflows, and detail validated protocols to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges I will face with pyrazole N-alkylation? The two primary challenges are controlling regioselectivity and achieving high yields.[4] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult and costly to separate.[1][5] Low yields can stem from a variety of factors including suboptimal reaction conditions, insufficient reactivity of the starting materials, or competing side reactions.[4]
Q2: What are the key factors that control N1 vs. N2 regioselectivity? Regioselectivity is not governed by a single factor but is rather a complex interplay of several variables. Understanding these can help you steer the reaction toward your desired isomer.
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4] Therefore, a bulky substituent on the pyrazole ring (e.g., at the 3- or 5-position) will direct the incoming alkyl group to the more accessible nitrogen.[6][7]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution in the resulting pyrazolate anion.[1][8]
-
Base and Counter-ion: The choice of base is critical. The size and charge of the cation associated with the pyrazolate anion can influence which nitrogen is more available for alkylation.[1][2] For example, using K₂CO₃ in DMSO is a well-established method for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[6][9]
-
Solvent: The solvent's polarity and ability to coordinate with the cation play a significant role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are standard choices and often favor a single regioisomer.[4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[4]
-
Alkylating Agent: The structure of the alkylating agent can itself influence the outcome through non-covalent interactions with the pyrazole ring in the transition state.[3][10]
Q3: What are the main alternative methods to the standard base-mediated alkylation with an alkyl halide? While base-mediated alkylation is the most common approach, several other methods offer advantages in specific situations:
-
Mitsunobu Reaction: This method uses an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). It is an excellent alternative when the corresponding alkyl halide is unstable or unavailable, or when milder, neutral conditions are required.[7][11][12]
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique that can improve yields and simplify work-up, sometimes even allowing the reaction to be run without a solvent.[13][14] It uses a phase-transfer agent, such as a quaternary ammonium salt, to shuttle the pyrazolate anion from the solid or aqueous phase (where the base resides) to the organic phase (where the alkylating agent is) for the reaction to occur.[6]
-
Acid-Catalyzed Alkylation: A more recent development involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA).[7][15] This method is advantageous as it avoids the use of strong bases and often proceeds at room temperature.[16]
Troubleshooting Guide: Low Yield
Problem: My N-alkylation reaction has stalled or resulted in a very low yield of the desired product.
This is a common issue that can almost always be solved by systematically evaluating the core components of your reaction. The following workflow will guide you through the process.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Step-by-Step Troubleshooting Actions:
-
Re-evaluate Your Base: The base is responsible for deprotonating the pyrazole, making it nucleophilic.
-
Strength: Is your base strong enough to deprotonate the pyrazole? While K₂CO₃ is a good starting point, pyrazoles with electron-withdrawing groups are more acidic and may react well. However, for less acidic pyrazoles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[17]
-
Solubility: If the base is not soluble in the reaction solvent, the deprotonation will be slow or incomplete. Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents than K₂CO₃ and can lead to significant rate enhancements.
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of base. A slight excess (1.2–1.5 equivalents) is often beneficial to drive the deprotonation to completion.[4]
-
-
Assess the Alkylating Agent:
-
Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general order of reactivity is I > Br > Cl >> F . If you are using an alkyl chloride and getting low yield, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[4]
-
Stability: Is your alkylating agent prone to degradation? For example, highly reactive agents like benzyl bromide can react with certain bases (e.g., KOH) to form side products like benzyl alcohol.[13] In such cases, using a less reactive halide (benzyl chloride) or a non-nucleophilic base can solve the problem.[13]
-
-
Optimize Reaction Conditions:
-
Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate. A typical starting temperature range is 60-80 °C.[4] If your reaction is sluggish at room temperature, gradually increasing the heat while monitoring for decomposition is a standard strategy.
-
Solvent: Ensure you are using an anhydrous polar aprotic solvent like DMF or DMSO. Water can quench the pyrazolate anion and hinder the reaction.
-
Troubleshooting Guide: Poor Regioselectivity
Problem: My reaction produces a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate.
Achieving high regioselectivity is a central challenge in pyrazole chemistry. The following decision tree outlines the key parameters you can adjust to favor the formation of a single isomer.
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Optimization Strategies:
-
Leverage Steric Hindrance: This is your most powerful tool.
-
If your desired isomer is formed by alkylation at the less sterically crowded nitrogen , using a bulkier alkylating agent can dramatically increase selectivity.
-
Conversely, if you need to target the more sterically crowded nitrogen , you must use the smallest possible alkylating agent (e.g., methyl iodide). If that fails, a change in methodology (e.g., directed synthesis) may be required.
-
-
Systematically Vary the Solvent:
-
Polar Aprotic Solvents: DMF and DMSO are excellent starting points and often provide good selectivity.[4][9]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been reported to significantly enhance regioselectivity in some systems.[4] They can stabilize the transition state leading to one isomer over the other through hydrogen bonding.
-
-
Screen Different Bases: The cation can have a profound effect on which nitrogen atom is alkylated.
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is a well-documented and effective system for selectively producing N1-alkylated products for many 3-substituted pyrazoles.[6][9]
-
Cation Size: Experiment with a range of bases to alter the cation (NaH, K₂CO₃, Cs₂CO₃). The larger cesium cation (from Cs₂CO₃) can sometimes lead to different selectivity compared to the smaller potassium or sodium ions due to different coordination with the pyrazolate anion.[1]
-
Specific Cases: In certain substrates, using sodium hydride (NaH) has been shown to prevent the formation of regioisomeric mixtures altogether.[18]
-
Data Snapshot: Effect of Parameters on Regioselectivity
The following table provides illustrative data compiled from various sources to demonstrate how changing parameters can influence the outcome.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield | Reference |
| 3-Phenylpyrazole | Propyl bromide | K₂CO₃ | Acetonitrile | 7:1 | Moderate | [3] |
| 3-Phenylpyrazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 10:1 | Moderate | [3] |
| 3-CF₃-pyrazole | Ethyl iodoacetate | K₂CO₃ | Acetonitrile | 1:1 | Good | [1] |
| 3-Substituted Pyrazole | General Alkyl Halide | K₂CO₃ | DMSO | N1 Selective | Good | [6][9] |
| 4-Substituted Pyrazole | Benzhydryl imidate | CSA (cat.) | DCE | Major (N1) | Good | [7] |
Note: Data is illustrative. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.
Reference Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol provides a robust starting point for most pyrazole alkylations.
Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.
Materials:
-
Pyrazole (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5 eq)
-
Anhydrous Solvent (e.g., DMF, DMSO)
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)
-
Water, Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (1.5 eq).
-
Add anhydrous solvent to achieve a concentration of 0.1–0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes to allow for deprotonation.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3][4]
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This method provides an alternative to base-mediated alkylations, particularly for acid-tolerant substrates.[7]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate electrophile (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Charge a round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for approximately 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4][7]
References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
- synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Marcel Dekker, Inc.
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Taylor & Francis Online. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. ACS Publications. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. [Link]
-
Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. Ingenta Connect. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology. [Link]
-
ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. PMC. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. SlideShare. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine HCl
Case ID: PYR-ETH-04 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Introduction
Welcome to the technical support hub for 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride . This compound acts as a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.
The purification of this salt presents a unique challenge: it balances a lipophilic cyclopentyl tail against a hydrophilic ethylamine hydrochloride head. This amphiphilic nature often leads to "oiling out" rather than crystallization.[2] This guide provides a self-validating purification logic designed to maximize purity (>98% HPLC) and remove critical regioisomeric impurities.
Module 1: Critical Analysis & Impurity Profiling
Before attempting purification, you must understand the "Enemy"—the specific impurities inherent to this scaffold.
The Regioisomer Challenge
The most persistent impurity in 1-substituted pyrazole synthesis is the regioisomer .[2]
-
Target: 1-cyclopentyl-1H-pyrazol-4-yl (N1-alkylation).[1][2]
-
Impurity: 1-cyclopentyl-1H-pyrazol-3-yl (or 5-yl, depending on numbering conventions during synthesis).[1][2]
-
Mechanistic Insight: If this amine is synthesized via alkylation of a pre-formed pyrazole, the steric bulk of the cyclopentyl group favors the desired N1 position, but N2 alkylation still occurs. These isomers have identical molecular weights (isobaric) but different pKa values and dipole moments.[1][2]
The "Oiling Out" Phenomenon
The cyclopentyl group disrupts the crystal lattice packing energy. Unlike methyl-pyrazoles, which crystallize readily, the cyclopentyl variant tends to form supersaturated oils.[1]
-
Cause: High solubility in alcohols + low melting point of the solvated salt.
-
Solution: Strict control of the Solvent/Anti-Solvent ratio and Cooling Ramp Rate .
Module 2: Troubleshooting Guide (Q&A)
Q1: My product comes out as a sticky yellow gum/oil, not a powder. How do I fix this?
Diagnosis: You likely cooled the solution too fast or used a solvent that is too polar (e.g., pure Methanol). The gum is a supersaturated liquid phase containing trapped solvent and impurities.
Corrective Action (The "Trituration" Protocol):
-
Decant the mother liquor from the gum.[2]
-
Add a non-polar solvent (Diethyl Ether or MTBE) to the gum.[2]
-
Sonicate vigorously for 10–15 minutes. This mechanical stress forces the trapped polar solvent out of the lattice, inducing crystallization.
-
If it remains gummy, redissolve in minimal hot Isopropanol (IPA) and add Ethyl Acetate (EtOAc) dropwise until cloudy, then cool very slowly (1°C/min).
Q2: The salt is white but has a distinct pink/red hue.[2] Is it pure?
Diagnosis: No. This indicates trace oxidation of the amine or residual polyphenol-like oligomers from the pyrazole synthesis.[2] Corrective Action:
-
Carbon Treatment: Dissolve the salt in hot Ethanol (EtOH).[2] Add Activated Carbon (10 wt%).[2] Reflux for 30 mins. Filter hot through Celite.[2] The color bodies will adsorb to the carbon.
Q3: My NMR shows a 5-10% impurity with similar peaks. Recrystallization isn't removing it.
Diagnosis: This is the regioisomer (N-isomer).[1][2] Salts of regioisomers often co-crystallize (isomorphism).[1][2] Corrective Action:
-
Switch to Free Base: You cannot easily separate these as salts.[2]
-
Neutralize the salt with 1N NaOH to pH 12.[2]
-
Extract with DCM.[2]
-
Purify the Free Base via Flash Chromatography (Silica, DCM:MeOH:NH3 system). The regioisomers have significantly different Rf values in the free base form due to the exposed lone pair differences.
-
Re-form the HCl salt after separation.[2]
-
Module 3: Validated Purification Protocol
Objective: Recrystallization of Crude HCl Salt to >98% Purity. Standard Yield: 75–85% Key Solvents: Isopropanol (IPA) [Solvent], Ethyl Acetate (EtOAc) [Anti-solvent].[1][2]
Step-by-Step Methodology
-
Dissolution (Thermodynamic Control):
-
Nucleation Setup:
-
Crystallization (Kinetic Control):
-
Wrap the flask in a towel or place in a warm oil bath (turned off) to ensure slow cooling .[2]
-
Allow to reach room temperature (20–25°C) over 2–3 hours.
-
Critical Step: Once at RT, transfer to a fridge (4°C) for 4 hours. Do not freeze immediately, or you will trap impurities.
-
-
Isolation:
Module 4: Visualization & Logic Flows
Purification Decision Tree
Caption: Workflow for selecting the correct purification path based on impurity profile.
The "Oiling Out" Mechanism vs. Crystallization
Caption: Kinetic comparison showing why slow cooling prevents the formation of impure oils.
Module 5: Data Specifications
Solubility Profile (Empirical)
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Water | High | High | Poor (Loss of yield) |
| Methanol | Very High | High | Poor (No crystallization) |
| Isopropanol (IPA) | High | Moderate | Excellent (Primary solvent) |
| Ethyl Acetate | Low | Insoluble | Excellent (Anti-solvent) |
| Hexanes/Heptane | Insoluble | Insoluble | Fair (Wash solvent only) |
ICH Impurity Limits (Reference)
| Impurity Type | Limit (Intermediate) | Detection Method |
| Regioisomer | < 0.5% | H-NMR / HPLC |
| Residual Solvent (IPA) | < 5000 ppm | GC-Headspace |
| Inorganic Ash | < 0.1% | ROI (Residue on Ignition) |
References
-
General Purification of Pyrazoles via Acid Salts
-
Regioisomer Separation in Pyrazoles
-
Solubility Data for Amine Salts
-
Analogous Ruxolitinib Intermediate Chemistry
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride before handling.
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]
- 2. 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine hydrochloride | 2418716-44-4 [sigmaaldrich.com]
- 3. Pyrazole | 288-13-1 [chemicalbook.com]
- 4. 2-(1H-pyrazol-5-yl)ethan-1-amine 97% | CAS: 105-20-4 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
Regioselectivity issues in 1-cyclopentyl pyrazole synthesis
Ticket ID: CP-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Overview
You are encountering regioselectivity challenges in the synthesis of 1-cyclopentyl pyrazoles . This is a classic "N1 vs. N2" ambiguity problem common in heterocyclic chemistry. The cyclopentyl group is a secondary alkyl moiety with moderate steric bulk, which complicates predictive modeling compared to simple methyl or bulky trityl groups.[1]
This guide treats your synthesis as a troubleshooting ticket. We will analyze the two primary synthetic routes: Cyclocondensation (Route A) and Direct N-Alkylation (Route B) , providing mechanistic root cause analysis and validated protocols to fix your isomeric ratios.
Diagnostic Workflow
Before proceeding, identify your current synthetic pathway using the decision tree below.
Figure 1: Diagnostic logic for selecting the appropriate troubleshooting module based on synthetic strategy.
Module A: The Condensation Route (Knorr Synthesis)
Context: You are reacting cyclopentylhydrazine (usually as HCl salt) with an unsymmetrical 1,3-diketone (
Root Cause Analysis
The regioselectivity is governed by the initial nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons.[1]
-
Hydrazine Nucleophilicity: In cyclopentylhydrazine, the terminal
is less sterically hindered and typically more nucleophilic than the internal . -
Carbonyl Electrophilicity: The
will attack the more electrophilic (or less hindered) carbonyl first. -
Mechanism: The reaction proceeds through a
-hydrazino ketone intermediate, followed by cyclization.[1] The rate-determining step is often the dehydration of the 5-hydroxy-2-pyrazoline intermediate.
Troubleshooting Guide
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to DMAc or NMP | In protic solvents (EtOH), proton transfer is fast, leading to thermodynamic equilibration (mixtures). In polar aprotic solvents (DMAc), the reaction is often kinetically controlled, favoring the attack of the terminal |
| pH | Acidic Media (HCl/TFA) | Adding acid catalyzes the dehydration step, locking in the kinetic product before equilibration can occur.[1] |
| Temperature | Lower is Better (0°C to RT) | Higher temperatures promote thermodynamic equilibration (isomerization).[1] |
Validated Protocol: Regioselective Condensation
Targeting the 1-cyclopentyl-3-(trifluoromethyl)-5-aryl isomer using a fluorinated diketone.
-
Preparation: Dissolve the 1,3-diketone (1.0 equiv) in DMAc (N,N-Dimethylacetamide) . Concentration: 0.5 M.
-
Add Acid: Add concentrated HCl (1.1 equiv) to the solution. Note: If using cyclopentylhydrazine hydrochloride, this step is intrinsic.[1]
-
Addition: Add cyclopentylhydrazine hydrochloride (1.1 equiv) in one portion at 0°C .
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by LCMS.[1]
-
Workup: Dilute with water. The pyrazole often precipitates.[1] If not, extract with MTBE (avoid EtOAc if product is polar).[1]
-
Expected Result: High selectivity for the isomer formed by the attack of the terminal
on the -adjacent carbonyl (most electrophilic).
Module B: The Alkylation Route ( )
Context: You are alkylating a pre-formed unsymmetrical pyrazole with cyclopentyl bromide/iodide or tosylate.[1] The Problem: You observe a mixture of N1-cyclopentyl and N2-cyclopentyl isomers.
Root Cause Analysis
Unsubstituted pyrazoles exist in tautomeric equilibrium (
-
Sterics: The cyclopentyl electrophile is bulky.[1] Alkylation preferentially occurs at the nitrogen furthest from bulky substituents on the ring (Steric Control).[1][2]
-
Coordination: The counter-cation (
, , ) can coordinate with the pyrazole nitrogens or adjacent functional groups, directing the alkylation.[1]
Troubleshooting Guide
| Variable | Recommendation | Scientific Rationale |
| Base/Cation | ||
| Solvent | Non-polar vs. Polar | Toluene promotes tight ion pairing (enhancing coordination effects).[1] DMF/DMSO promotes dissociation, favoring steric control (alkylation at the less hindered N).[1] |
| Electrophile | Cyclopentyl Iodide | Secondary bromides are sluggish. Use the iodide or add NaI (Finkelstein) to speed up |
Visualizing the Competition
The diagram below illustrates how steric bulk (
Figure 2: Steric control usually favors N2-alkylation (distal to substituent R) when using bulky electrophiles like cyclopentyl halides.
Validated Protocol: Sterically Controlled Alkylation
Targeting the N-alkylation at the less hindered nitrogen.
-
System: Pyrazole derivative (1.0 equiv),
(2.0 equiv).[1] -
Solvent: Acetonitrile (MeCN) or DMF. (MeCN is easier to remove; DMF is faster).[1]
-
Reagent: Cyclopentyl Iodide (1.2 equiv). Note: If using Bromide, add 0.1 equiv NaI.[1]
-
Conditions: Heat to 60°C. Do not reflux excessively to avoid elimination of the cyclopentyl halide.
-
Troubleshooting: If selectivity is poor, switch to Toluene with KOH and a phase transfer catalyst (
).[1] This heterogeneous system often enhances steric discrimination.
Frequently Asked Questions (FAQ)
Q1: Why is my yield low even though the starting material is consumed? A: The secondary cyclopentyl halide is prone to E2 elimination , forming cyclopentene, especially with strong bases (NaH, KOtBu) at high temperatures.[1]
-
Fix: Switch to weaker bases (
, ) and lower temperatures (40-60°C).
Q2: Can I use Chan-Lam coupling to install a cyclopentyl group?
A: While Chan-Lam is excellent for aryl groups, coupling secondary alkyl boronic acids to pyrazoles is chemically difficult and inefficient due to slow transmetalation and competing
Q3: I need the "sterically crowded" N1 isomer, but the reaction favors N2. What now? A: You must use a Blocking Group Strategy .
-
Synthesize the pyrazole with a removable bulky group (e.g., THP) at the N2 position (this often requires specific conditions or is separated from a mixture).[1]
-
Alkylate N1 (now the only open spot, though difficult).[1]
-
Deprotect.[1] Alternatively: Revisit Route A (Condensation) . By engineering the 1,3-diketone (e.g., using a bulky group at one end that is later modified), you can force the hydrazine to attack the desired side.[1]
References
-
Gosselin, F., et al. (2019).[1] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles". Synlett. (Demonstrates the efficacy of DMAc/acid for kinetic control in condensation).
-
Fustero, S., et al. (2008).[1] "Regioselective N-Alkylation of Pyrazoles: Solvent and Base Effects". Journal of Organic Chemistry. (Definitive work on cation coordination and solvent effects).[1]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.). Wiley.[1] (Standard text for tautomeric equilibrium mechanisms).
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles". (General procedural guidelines).
Sources
Technical Support Center: Solubility Optimization for Pyrazole Ethylamine Scaffolds
Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ETH-SOL-001 Subject: Troubleshooting Solubility & Dissolution for Pyrazole Ethylamine Derivatives
Core Directive & Scope
This guide addresses the specific physicochemical challenges of pyrazole ethylamine derivatives . Unlike simple amines, these scaffolds present a "dual-personality" challenge:
-
The Pyrazole Ring: Aromatic, planar, and lipophilic, capable of strong
- stacking interactions that drive high crystal lattice energy (limiting intrinsic solubility).[1] It acts as a very weak base ( ). -
The Ethylamine Tail: A flexible, highly basic chain (
). While it ionizes readily, its conformational flexibility often leads to hygroscopic salts or "oiling out" rather than stable crystallization.[1]
This guide provides troubleshooting for Salt Selection , Amorphous Solid Dispersions (ASD) , and Cyclodextrin Complexation .[1]
Diagnostic Decision Tree
Before selecting a protocol, identify your compound's limiting factor using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubility enhancement strategy based on pKa and solid-state behavior.
Module A: Salt Formation Strategies
Context: The ethylamine nitrogen is your primary handle for salt formation. However, the flexibility of the ethyl chain often prevents tight crystal packing, leading to deliquescent salts (absorbing moisture until they dissolve into a liquid).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | The salt has a low melting point due to the flexible ethyl chain. | Change Solvent: Switch from Methanol/Ethanol to a solvent with lower solubility for the salt (e.g., Isopropyl Acetate or MTBE) to force precipitation.Change Counter-ion: Use planar, aromatic acids (e.g., p-Toluenesulfonic acid or 2-Naphthalenesulfonic acid ) to facilitate |
| Hygroscopicity | The counter-ion is too hydrophilic (e.g., HCl, Mesylate).[1] | Switch to Fumarate or Succinate: These dicarboxylic acids often bridge two drug molecules, creating a more rigid, stable lattice.[1] |
| Precipitation in Buffer | "Common Ion Effect" in the stomach (HCl) or pH shift in the intestine. | Measure |
Protocol: High-Throughput Salt Screening (Micro-Scale)
Objective: Identify a non-hygroscopic crystalline salt.
-
Preparation: Dissolve free base (50 mg) in Acetone/MeOH (9:1).
-
Acid Addition: Add 1.05 equivalents of acid stock solutions (HCl, H2SO4, Methanesulfonic, p-Toluenesulfonic, Fumaric, Maleic).
-
Evaporation: Allow slow evaporation at room temperature.
-
Analysis:
-
Visual: If oil, add anti-solvent (Heptane) and sonicate.
-
PLM (Polarized Light Microscopy): Check for birefringence (crystallinity).
-
DSC (Differential Scanning Calorimetry): Target melting point
C to ensure stability.
-
Module B: Amorphous Solid Dispersions (ASD)
Context: If salts fail (common with lipophilic pyrazoles), ASDs trap the drug in a high-energy amorphous state using polymers. This generates a "Spring and Parachute" dissolution profile.
Polymer Selection for Pyrazoles
Pyrazoles are H-bond donors (via the pyrrole-like NH) and acceptors (via the pyridine-like N).
-
Recommended Polymer: HPMCAS-M (Hydroxypropyl methylcellulose acetate succinate).
-
Why? The acidic succinate groups interact with the basic ethylamine, stabilizing the amorphous phase via ionic interactions and preventing crystallization.
-
-
Alternative: PVP-VA 64 (Copovidone).
-
Why? Good general solubility, but less protection against moisture than HPMCAS.[1]
-
FAQ: Dissolution Failure
Q: My ASD releases quickly but then precipitates within 20 minutes. Why? A: You have the "Spring" (rapid dissolution) but no "Parachute" (precipitation inhibition).
-
Fix: The polymer concentration might be too low to inhibit nucleation. Increase Polymer:Drug ratio from 3:1 to 4:1 .
-
Fix: Add a surfactant (e.g., Vitamin E TPGS or SLS at 1%) to the formulation to solubilize the supersaturated pyrazole.
Module C: Cyclodextrin Complexation
Context: The pyrazole ring fits well into the hydrophobic cavity of
Mechanism of Action
The lipophilic pyrazole ring enters the CD cavity, while the hydrophilic ethylamine tail remains exposed to the solvent, anchoring the complex.
Figure 2: Formation of the 1:1 inclusion complex. The pyrazole ring displaces water molecules from the CD cavity.
Protocol: Phase Solubility Study
-
Setup: Prepare aqueous solutions of HP-
-CD ranging from 0 to 100 mM. -
Saturation: Add excess pyrazole ethylamine derivative to each vial.
-
Equilibration: Shake for 48 hours at 25°C.
-
Quantification: Filter (0.45
m) and analyze via HPLC. -
Calculation: Plot Solubility (
) vs. CD Concentration ( ).-
Calculate Stability Constant (
): -
Target:
between 100 and 1000 M⁻¹ . If , the complex is too weak; if , drug release may be hindered.[1]
-
References & Authority
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Use: Foundations of salt selection and counter-ion pKa rules (Rule of 3).
-
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Use: Protocols for solubilizing nitrogen heterocycles using HP-
-CD.
-
-
Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.[1] Link
-
Use: Comprehensive guide on ASDs and lipid formulations for lipophilic bases.
-
-
Bermudez, J., et al. (2004).[1] Pyrazoles as drugs: Facts and fantasies. Journal of Medicinal Chemistry. (General reference for Pyrazole medicinal chemistry properties).
-
FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Link
Disclaimer: This guide is for research purposes only. All formulations must be validated according to ICH Q2(R1) guidelines before clinical application.
Sources
Technical Support Center: Optimizing Reductive Amination for Pyrazole Ethanamines
Current Status: Operational Topic: Reductive Amination Protocols for Pyrazole-Ethylamine Scaffolds Authorized By: Senior Application Scientist
Executive Summary & Chemical Context
Why this matters: Pyrazole ethanamines are privileged scaffolds in kinase inhibitors (e.g., JAK, CDK inhibitors) and GPCR ligands. However, the pyrazole ring introduces unique synthetic challenges compared to standard phenyl-based reductive aminations:
-
Lewis Basicity: The pyridine-like nitrogen (
) can coordinate to Lewis acid catalysts or metal surfaces (in hydrogenation), stalling the reaction. -
Electron Richness: The pyrazole ring pushes electron density, potentially reducing the electrophilicity of adjacent carbonyls (if the starting material is a pyrazole-aldehyde/ketone).
-
Solubility: Free base pyrazoles often exhibit poor solubility in non-polar solvents (DCE/DCM) preferred for standard reductive aminations.
This guide provides optimized protocols and troubleshooting workflows to overcome these specific barriers.
Core Protocol: The "Titanium-Boosted" Method
For pyrazole substrates, standard conditions (NaBH(OAc)3/DCE) often fail due to slow imine formation. The Titanium(IV) Isopropoxide [Ti(OiPr)4] method is the gold standard for these heterocyclic systems.
Mechanism of Action
Ti(OiPr)4 serves a dual function:
-
Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing susceptibility to nucleophilic attack by the amine.
-
Water Scavenging: It hydrolyzes to
upon reaction with water generated during imine formation, driving the equilibrium forward (Le Chatelier’s principle).
Optimized Step-by-Step Protocol
Reagents:
-
Substrate: Pyrazole-aldehyde/ketone (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 - 1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.2 - 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) [Note: NaBH4 is preferred here over NaBH(OAc)3 because the Ti-complex is already activated]
-
Solvent: THF (anhydrous) or MeOH (for the reduction step)
Workflow:
-
Complexation (The "Neat" Step):
-
In a dry vial under Argon, combine the Pyrazole-Carbonyl and Amine.
-
Add Ti(OiPr)4 neat.
-
Critical: If the mixture is too viscous, add minimal anhydrous THF (1-2 mL/mmol).
-
Stir at RT for 4–6 hours . (Monitor by TLC/LCMS: Look for the disappearance of the carbonyl peak. The imine might not be stable on silica).
-
-
Reduction:
-
Dilute the mixture with absolute MeOH (approx. 5 mL/mmol).
-
Cool to 0°C.
-
Add NaBH4 portion-wise (gas evolution will occur).
-
Allow to warm to RT and stir for 2 hours.
-
-
Quench & Workup (The "Emulsion" Fix):
-
Warning: Ti-quenches often form gelatinous emulsions.
-
Method A (Standard): Add 1N NaOH to precipitate white TiO2. Filter through Celite.
-
Method B (For basic pyrazoles): Add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours until two clear layers form.
-
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at the alcohol intermediate or doesn't form the imine."
Q: I see starting material and trace alcohol, but no amine product. Why? A: This is likely due to the electron-rich nature of the pyrazole deactivating the carbonyl, or steric bulk.
-
The Fix: Switch to the Ti(OiPr)4 protocol described above. Standard NaBH(OAc)3 relies on acid catalysis (AcOH), which might be neutralized by the basic pyrazole nitrogen. Ti(OiPr)4 forces imine formation.
-
Alternative: If using microwave irradiation, add 4Å molecular sieves to physically sequester water.
Issue 2: "I am getting significant dimer formation (dialkylation)."
Q: I am reacting a primary amine with a pyrazole aldehyde, but I'm getting the tertiary amine (dimer). A: This occurs when the product secondary amine is more nucleophilic than the starting primary amine.
-
The Fix:
-
Stepwise Addition: Do not add the reducing agent immediately. Form the imine first (pre-equilibrium) for 2 hours, then add the reductant.
-
Solvent Switch: Use MeOH instead of DCE. Solvation of the intermediate ammonium species in protic solvents can hinder the second attack.
-
Excess Amine: Use 5–10 equivalents of the primary amine if it is cheap/volatile.
-
Issue 3: "The catalyst is poisoned during hydrogenation."
Q: I tried using H2/Pd-C instead of hydride reagents, but the reaction stops.
A: The
-
The Fix:
-
Protonation: Run the reaction in acidic media (MeOH + 1.0 equiv HCl or AcOH) to protonate the pyrazole nitrogen (
), preventing metal coordination. -
Protection: Protect the pyrazole nitrogen (e.g., Boc, THP) prior to hydrogenation.
-
Decision Matrix & Mechanism Visualization
Figure 1: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common failure modes in heterocyclic reductive aminations.
Figure 2: Ti(OiPr)4 Mediated Mechanism
Caption: Ti(OiPr)4 acts as both a Lewis acid activator and a dehydrating agent, pushing the equilibrium toward the imine.
Comparative Data: Reducing Agents
| Feature | NaBH(OAc)3 (STAB) | NaBH3CN (Cyanoborohydride) | Ti(OiPr)4 + NaBH4 |
| Selectivity | High (Reduces imine, not aldehyde) | High (pH dependent) | Moderate (Must form imine first) |
| Toxicity | Low | High (Generates HCN) | Low |
| Solvent Compatibility | DCE, THF (Reacts with MeOH) | MeOH , EtOH | THF (step 1), MeOH (step 2) |
| Best For | Standard, unhindered substrates | Solubility-limited pyrazoles | Hindered/Deactivated pyrazoles |
| Acid Requirement | Often requires AcOH | Requires pH 6 control | No acid required |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[8][9][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[11] Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. designer-drug.com [designer-drug.com]
Troubleshooting HPLC separation of pyrazole regioisomers
Technical Support Center: HPLC Separation of Pyrazole Regioisomers
Status: Operational Ticket ID: PYR-ISO-001 Assigned Specialist: Senior Application Scientist
Introduction: The Pyrazole Paradox
Separating pyrazole regioisomers is a notorious challenge in medicinal chemistry. The difficulty arises from two distinct phenomena that are often confused:
-
Stable Regioisomers (N-substituted): When you alkylate a pyrazole, you typically get a mixture of 1,3- and 1,5-substituted isomers. These are distinct, stable compounds with identical mass and nearly identical lipophilicity (
), causing co-elution on standard C18 columns. -
Dynamic Tautomers (N-unsubstituted): If the nitrogen is free (-NH), the proton shuttles between N1 and N2. On the HPLC timescale, this results in broad, distorted, or splitting peaks, often mistaken for impurity or poor separation.
This guide addresses both, providing field-proven protocols to resolve these critical separations.
Part 1: Diagnostic Workflow
Before selecting a column, determine if your issue is thermodynamic (selectivity) or kinetic (peak shape).
Figure 1: Diagnostic logic tree for identifying whether the separation issue is selectivity-based or kinetic.
Part 2: Separating Stable Regioisomers (1,3- vs 1,5-)
The Problem: Standard C18 columns rely on hydrophobic interaction. 1,3-dimethylpyrazole and 1,5-dimethylpyrazole have almost identical hydrophobic surface areas. A C18 column cannot "see" the difference in the dipole moment created by the nitrogen position.
The Solution: Use a Pentafluorophenyl (PFP) stationary phase.[1] PFP phases offer multiple retention mechanisms beyond hydrophobicity:
-
Dipole-Dipole Interactions: The fluorine ring is highly electronegative, interacting strongly with the dipole of the pyrazole ring. The 1,3 and 1,5 isomers have different dipole vectors, leading to separation.
-
-
Interactions: The electron-deficient PFP ring interacts with the electron-rich pyrazole system.
Comparative Data: C18 vs. PFP Selectivity
| Parameter | Standard C18 | Pentafluorophenyl (PFP) | Mechanism |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + Dipole-Dipole + | PFP exploits electronic differences. |
| Selectivity ( | ~1.0 (Co-elution common) | 1.2 - 1.5 (Baseline resolution) | Higher |
| Mobile Phase | MeOH/Water or ACN/Water | MeOH/Water (MeOH enhances | Aprotic solvents (ACN) can mask |
| Typical Elution Order | Random/Mixed | 1,5-isomer usually elutes before 1,3 | Based on dipole alignment. |
Protocol A: PFP Screening Method
-
Column: Kinetex F5 or Luna PFP(2) (Phenomenex), or Hypersil GOLD PFP (Thermo).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol (Preferred over ACN for selectivity).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 25°C (Lower temperature enhances
- interactions).
Part 3: Troubleshooting Tautomers (N-H Pyrazoles)
The Problem: N-unsubstituted pyrazoles exist in equilibrium. If the interconversion rate is similar to the chromatographic timescale, the peak broadens or splits (dynamic peak broadening).
The Solution: You must either Lock the state or Accelerate the equilibrium.
Strategy 1: The pH Lock (Preferred)
Pyrazoles are weak bases (
-
Low pH (pH < 2): The pyrazole is fully protonated (pyrazolium ion). It cannot tautomerize.
-
High pH (pH > 10): The pyrazole is deprotonated (anion). It cannot tautomerize. Note: Requires high-pH stable column.
-
Intermediate pH (pH 3-8): Tautomerism is active. Avoid this zone.
Strategy 2: Thermal Acceleration
If you cannot change pH, increase column temperature to 60°C. This speeds up the proton exchange so it becomes faster than the separation timescale, merging the split peaks into a single, sharp average peak.
Figure 2: Decision matrix for resolving peak splitting caused by tautomerism.
Part 4: Frequently Asked Questions (FAQs)
Q: I am using a C18 column and my 1,3 and 1,5 isomers are merging. Can I fix this without buying a PFP column? A: It is difficult, but try switching the organic modifier. If you are using Acetonitrile, switch to Methanol . Methanol is a protic solvent and allows hydrogen bonding interactions that ACN suppresses. Lowering the temperature to 15-20°C may also help separate isomers based on steric hindrance, though PFP is far superior.
Q: Why does my pyrazole peak tail severely? A: Pyrazoles are basic.[3] Tailing is likely caused by the interaction of the protonated nitrogen with residual silanols on the silica surface.
-
Fix 1: Add an ion-pairing agent (e.g., 0.1% TFA) to mask silanols.
-
Fix 2: Use a "End-capped" or "Polar Embedded" column designed for bases.
-
Fix 3: Increase buffer concentration (e.g., 25mM Ammonium Formate) to compete for silanol sites.
Q: Can I separate pyrazole enantiomers (chiral) on a PFP column? A: No. PFP separates regioisomers (structural isomers). For enantiomers (chiral centers on the side chain), you must use a Chiral Stationary Phase (CSP), such as an Amylose or Cellulose coated column (e.g., Lux Cellulose-2) in Normal Phase or Polar Organic mode.[3]
References
-
Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Link
-
Sigma-Aldrich. (2025). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Link
-
Mac-Mod Analytical. (2010). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Link
-
National Institutes of Health (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Link
-
LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Link
Sources
Validation & Comparative
A Comparative Analysis of N-Cyclopentyl and N-Methyl Pyrazole Derivatives on Biological Activity
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1][2] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, offers a versatile template for drug design.[2] The N-1 position of the pyrazole core is a critical node for chemical modification, providing a handle to modulate a compound's physicochemical properties and, consequently, its biological activity.[3] Substitution at this nitrogen can profoundly influence everything from binding affinity and selectivity to solubility and metabolic stability.
This guide provides an in-depth comparison of two common N-1 substituents: the small, simple N-methyl group and the bulkier, more lipophilic N-cyclopentyl group. Through a series of case studies supported by experimental data, we will explore how this seemingly minor structural change can lead to vastly different biological outcomes, underscoring the principle that in drug design, context is paramount.
Case Study 1: Inhibition of Meprin Metalloproteinases
Meprins α and β are metalloproteinases that have recently emerged as potential drug targets for inflammatory diseases and fibrosis. A key study aimed at developing potent and selective meprin inhibitors provides a clear example of the impact of N-1 substitution on a 3,5-diphenylpyrazole scaffold.[4][5]
Expertise & Experience: Decoding the Causality
In this scaffold, the parent compound with an unsubstituted N-1 position (N-H) demonstrated potent inhibitory activity against meprin α in the low nanomolar range.[4][5] The researchers' decision to introduce an N-methyl group was a logical first step in exploring the structure-activity relationship (SAR) at this position. The methyl group provides a minimal steric footprint while blocking the hydrogen-bond donating capability of the N-H proton.
The experimental results were unequivocal: the introduction of an N-methyl group led to a significant 4- to 6-fold decrease in inhibitory activity against both meprin α and β compared to the unsubstituted analog.[4][5] This loss of potency suggests that either the N-H is required for a critical hydrogen-bonding interaction with the enzyme's active site, or the binding pocket is exceptionally constrained, making even the small methyl group sterically unfavorable.
Interestingly, while this study did not report data for an N-cyclopentyl derivative, it did evaluate a cyclopentyl group at the C-5 position. Here, the C5-cyclopentyl analog exhibited activity similar to the potent C5-phenyl parent compound, whereas a C5-methyl analog showed decreased activity.[4][5] This suggests that for the meprin active site, a larger, lipophilic group is well-tolerated and perhaps even beneficial at the C-5 position, which is predicted to orient towards the S1' subsite.[4][5] In contrast, the N-1 position appears to be far more sensitive to substitution.
Data Presentation: Meprin Inhibition
| Compound | N-1 Substituent | Rationale for Inclusion | Meprin α IC50 (nM)[4][5] | Meprin β IC50 (nM)[4][5] |
| 7a | -H | Parent compound, baseline activity | 18 ± 2 | 260 ± 30 |
| 21a | -CH₃ (Methyl) | Evaluate effect of small N-alkyl group | 70 ± 10 | >1000 |
Experimental Protocol: Meprin Inhibition Assay
The following protocol outlines the methodology used to determine the inhibitory potency of the pyrazole derivatives against meprin α and β.
-
Enzyme Activation: Recombinant human meprin α and β were activated by incubation with trypsin (1 µg/mL) at 37°C for 45 minutes and 15 minutes, respectively.
-
Inhibitor Preparation: Test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted in the assay buffer (20 mM Tris, 150 mM NaCl, pH 7.5).
-
Assay Execution: The assay was performed in 96-well plates. 10 µL of the diluted inhibitor solution was pre-incubated with 80 µL of the activated meprin enzyme (final concentration 0.5 nM for meprin α, 1 nM for meprin β) for 15 minutes at 37°C.
-
Substrate Addition: The enzymatic reaction was initiated by adding 10 µL of a fluorogenic substrate (Mca-YVADAPK(Dnp)-OH) to a final concentration of 10 µM.
-
Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage was monitored continuously for 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a plate reader.
-
Data Analysis: The initial reaction rates were determined from the linear phase of the fluorescence curve. IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model using GraphPad Prism software.
Case Study 2: Antiproliferative Pyrazole Hydrazones
In a study exploring pyrazole hydrazones as potential antioxidant and antiproliferative agents, a contrasting SAR trend emerged. The investigation focused on how substitutions on both the pyrazole nucleus and an attached phenyl ring affected the compounds' ability to inhibit reactive oxygen species (ROS) formation and platelet aggregation.[6]
Expertise & Experience: The Importance of Steric Fit
The researchers synthesized a series of derivatives, including unsubstituted (N-H) and N-methyl pyrazoles. The results indicated that the N-methyl pyrazoles proved to be more active than their more "sterically hindered congeners".[6]
This finding is the inverse of the trend suggested by the meprin inhibitor study and highlights the absolute dependence of SAR on the specific biological target. For this class of compounds and their corresponding target(s), the binding pocket likely has a strict steric constraint around the N-1 position. The smaller methyl group is accommodated, while larger groups would cause a steric clash, reducing binding affinity and subsequent biological activity. This serves as a critical reminder that a simple "lipophilicity is good" hypothesis is often insufficient; the precise shape and volume of the substituent are equally important.
Comparative Logic: A Tale of Two Substituents
The divergent outcomes from these case studies illustrate the fundamental challenge and opportunity in medicinal chemistry: tuning a molecule for a specific target. The choice between an N-methyl and an N-cyclopentyl group is a decision between two distinct physicochemical profiles.
Caption: Comparison of N-Methyl vs. N-Cyclopentyl properties.
-
N-Methyl: This substitution offers a conservative modification. It removes the N-H hydrogen bond donor capability and slightly increases lipophilicity, but its primary characteristic is its small size. It is the ideal choice for probing steric constraints within a binding pocket.
-
N-Cyclopentyl: This group imparts a significant increase in lipophilicity (logP) and introduces a conformationally restricted, bulky substituent. This can be highly advantageous if the target has a large, greasy (hydrophobic) pocket that can accommodate the ring, leading to enhanced binding through the hydrophobic effect. However, it will be detrimental if the pocket is narrow.
General Experimental Workflow
The process of determining the optimal substituent at the N-1 position follows a well-established, iterative cycle in medicinal chemistry. This workflow is essential for building a robust structure-activity relationship.
Caption: Iterative workflow for SAR studies.
Conclusion and Future Outlook
There is no universal answer to whether an N-cyclopentyl or an N-methyl group is a "better" substituent for a pyrazole-based therapeutic. The experimental evidence clearly demonstrates that the biological consequence of this choice is entirely dependent on the topology of the target protein's binding site.
-
For targets with sterically constrained active sites , such as the pyrazole hydrazones, the smaller N-methyl group is superior .[6]
-
For targets where the N-1 position is sensitive and may require a hydrogen bond donor, both N-methyl and N-cyclopentyl can be detrimental , as seen with the meprin inhibitors.[4]
-
For targets with large, accommodating hydrophobic pockets, the N-cyclopentyl group often provides a significant advantage in potency by maximizing favorable hydrophobic interactions, a common theme in kinase inhibitor design.[7]
Ultimately, the decision must be guided by empirical data. The most effective research programs synthesize and test a diverse array of N-substituents—small, large, polar, and nonpolar—to build a comprehensive SAR model. This allows scientists to tailor the pyrazole scaffold to the unique environment of each biological target, optimizing potency and selectivity on the path to developing new medicines.
References
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Stöcker, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Pippione, A. C., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. Available at: [Link]
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A Comparative Guide to HPLC Purity Standards for 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
In the landscape of modern drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine, a versatile building block in medicinal chemistry, establishing robust analytical methods for purity determination is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, alongside alternative techniques, to support researchers, scientists, and drug development professionals in ensuring the integrity of their materials.
The narrative that follows is grounded in established principles of analytical chemistry, drawing from authoritative sources to explain the rationale behind experimental choices. Every protocol described is designed as a self-validating system, emphasizing scientific integrity and trustworthiness.
The Significance of Purity for 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The presence of impurities, even in minute quantities, can have unforeseen consequences, potentially altering the compound's biological activity, toxicity profile, and stability. Therefore, a highly sensitive and specific analytical method is crucial for its characterization.
Understanding Potential Impurities: A Synthesis-Based Approach
A definitive purity analysis begins with an understanding of the potential impurities that may arise during synthesis. While the specific commercial synthesis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine is proprietary, a plausible synthetic route can be postulated based on established pyrazole synthesis methodologies.[2][3][4] A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][4]
A likely synthetic pathway could involve the reaction of a suitably protected 4-(2-aminoethyl)pyrazole with a cyclopentyl-donating reagent or, more likely, the alkylation of a pyrazole precursor with a cyclopentyl halide followed by functional group manipulation to yield the final ethanamine. A potential key intermediate could be a (1-cyclopentyl-1H-pyrazol-4-yl)acetonitrile, which upon reduction would yield the target primary amine.
Based on this, potential process-related impurities could include:
-
Unreacted starting materials: Residual pyrazole precursors or cyclopentylating agents.
-
Intermediates: Such as (1-cyclopentyl-1H-pyrazol-4-yl)acetonitrile.
-
By-products of the cyclization: Regioisomers are a common impurity in pyrazole synthesis.[2]
-
Reagents and solvents: Residual solvents and catalysts used in the various synthetic steps.
-
Degradation products: Arising from instability of the final product under certain conditions.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolving power, sensitivity, and versatility.[5][6][7] A robust reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of the polar, basic compound 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine.
Proposed HPLC Method Protocol
This protocol is designed to provide a starting point for method development and validation.
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) | C18 columns are versatile for the separation of a wide range of polar and non-polar compounds. The particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve the peak shape of the basic amine analyte and controls the pH of the mobile phase. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds. |
| Gradient Elution | 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. | A gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to the less polar product and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Pyrazole derivatives typically exhibit UV absorbance in the lower UV region. A PDA detector can be used to scan a range of wavelengths to determine the optimal wavelength for detection of the main component and any impurities. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. | Dissolving the sample in a solvent similar in composition to the initial mobile phase ensures good peak shape. |
Method Validation: Adhering to ICH and USP Guidelines
The proposed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure it is fit for its intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 50% to 150% of the expected working concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of a spiked placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Comparative Analysis of Analytical Techniques
While HPLC is the primary technique, other analytical methods offer distinct advantages and can be considered for complementary or alternative approaches.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[11] This results in several key performance improvements over traditional HPLC.
| Feature | HPLC | UPLC | Rationale for UPLC Advantage |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles provide a greater surface area for interaction, leading to higher separation efficiency. |
| Resolution | Good | Excellent | Increased efficiency leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities. |
| Analysis Time | Longer (typically 20-30 min) | Shorter (typically 2-10 min) | Higher optimal linear velocities of the mobile phase allow for faster separations without sacrificing resolution. |
| Sensitivity (LOD/LOQ) | Good | Better | Sharper peaks result in a higher signal-to-noise ratio, leading to lower detection and quantitation limits. |
| Solvent Consumption | Higher | Lower | Shorter analysis times and lower flow rates result in significantly less solvent usage per analysis. |
| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) | Requires specialized instrumentation capable of handling higher backpressures. |
Workflow for HPLC/UPLC Method Comparison:
Caption: A logical workflow for comparing HPLC and UPLC methods.
For high-throughput environments and for the detection of trace-level impurities, UPLC offers significant advantages. However, HPLC remains a robust and cost-effective option for routine quality control.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte for purity determination.[12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
| Feature | HPLC/UPLC | qNMR | Rationale for qNMR Advantage/Disadvantage |
| Reference Standard | Requires a well-characterized reference standard of the analyte. | Does not require an analyte-specific reference standard; uses a certified internal standard. | qNMR is a primary ratio method, making it ideal for the initial purity assessment of new chemical entities where a high-purity reference standard may not be available. |
| Quantification | Based on the area of the chromatographic peak relative to a standard curve. | Based on the ratio of the integral of a specific analyte proton signal to that of a known amount of an internal standard. | Provides a direct measure of purity without the need for response factor determination. |
| Specificity | High, based on chromatographic separation. | High, based on the unique chemical shifts of protons in the molecule. | Can readily distinguish between structurally similar isomers if they have distinct NMR signals. |
| Sensitivity (LOD/LOQ) | Generally higher (lower LOD/LOQ).[12] | Generally lower (higher LOD/LOQ).[12] | NMR is inherently a less sensitive technique compared to modern chromatographic detectors. |
| Analysis Time | Can be high-throughput with UPLC. | Typically longer per sample due to the need for longer acquisition times for good signal-to-noise. | Not ideal for high-throughput screening of large numbers of samples. |
| Structural Information | Limited to UV-Vis spectra from a PDA detector. | Provides detailed structural information about the analyte and any impurities present. | Invaluable for impurity identification. |
Logical Relationship of Analytical Techniques for Purity Assessment:
Caption: Interplay of analytical techniques in purity assessment.
qNMR is an excellent primary method for the characterization of a new chemical entity and for the certification of reference standards. For routine quality control, HPLC or UPLC are more practical due to their higher throughput and sensitivity for trace impurities.
Conclusion and Recommendations
The determination of purity for 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine requires a well-validated and robust analytical method. A reversed-phase HPLC method, as outlined in this guide, provides a solid foundation for routine quality control. For laboratories seeking higher throughput and enhanced sensitivity for trace impurity detection, transitioning to a UPLC method is highly recommended.
Furthermore, employing qNMR as a primary analytical technique for the initial characterization and for the certification of a reference standard provides a high degree of confidence in the purity value. A multi-faceted approach, leveraging the strengths of each of these techniques, will ensure the highest quality and safety standards for this important chemical entity in research and drug development.
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Organic Chemistry Portal. Pyrazole Synthesis. [Link]
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Waters Corporation. (2004). UPLC vs. HPLC: A Head-to-Head Comparison for Impurity Profiling. [Link]
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Agilent Technologies. (2011). A Guide to HPLC and LC-MS Buffers. [Link]
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A Comparative Guide to the Crystal Structures of 1-Substituted Pyrazole-4-Ethanamines
This guide provides an in-depth comparison of the crystal structure data for 1-substituted pyrazole-4-ethanamines, a class of compounds with significant potential in medicinal chemistry. The structural insights derived from single-crystal X-ray diffraction are crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The specific arrangement of atoms and intermolecular interactions within the crystal lattice can profoundly influence a compound's physicochemical properties, such as solubility and stability, which are critical for drug development.
The pyrazole ring is a versatile scaffold in drug design.[6] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[6][7] The substitution at the 1-position of the pyrazole ring and the ethanamine side chain at the 4-position are key areas for modification to modulate pharmacological activity. Understanding the three-dimensional structure at an atomic level is therefore indispensable.[8][9]
Comparative Crystallographic Analysis
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | C₁₃H₁₄N₂O₂ | Triclinic | P-1 | 8.1338 | 8.1961 | 10.7933 | 74.013 | 83.308 | 64.734 | 625.54 | 2 | [12] |
| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | Triclinic | P-1 | - | - | - | - | - | - | - | 2 | [13] |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | - | Orthorhombic | Pbca | - | - | - | - | - | - | - | - | [14] |
Note: Complete crystallographic data for a broader range of specific 1-substituted pyrazole-4-ethanamines would require a targeted search of the Cambridge Structural Database (CSD).
The choice of substituent at the 1-position significantly influences the dihedral angle between the pyrazole ring and the substituent, as well as the overall molecular packing. For instance, in Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene rings is 76.06 (11)°.[12] This orientation, along with weak C-H···π interactions, dictates the formation of a three-dimensional network in the crystal.[12] In contrast, halogenated pyrazoles exhibit different hydrogen-bonding motifs, with chloro and bromo analogs forming trimers, while fluoro and iodo analogs form one-dimensional chains (catemers).[7][13] These variations in intermolecular interactions can have a substantial impact on the material's bulk properties.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of X-ray diffraction data.[15]
1. Synthesis and Purification
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][16][17] For 1-substituted pyrazole-4-ethanamines, a common route would involve the reaction of a suitably substituted hydrazine with a precursor containing the 4-ethanamine side chain.
General Synthesis Example (Hypothetical): A common method for synthesizing N-substituted pyrazolines involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate in the presence of an acid.[1][14]
-
Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base to form the chalcone precursor.
-
Cyclization: The purified chalcone is then refluxed with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol with a catalytic amount of acetic acid for several hours.
-
Workup and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified pyrazole derivative.
2. Single Crystal Growth
Growing high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Causality in Solvent Selection: The ideal solvent system should be one in which the compound has moderate solubility. If the compound is too soluble, it will not precipitate; if it is not soluble enough, it will precipitate too quickly as a powder. A common technique is slow evaporation from a dilute solution or vapor diffusion, where a precipitant solvent is slowly introduced into a solution of the compound.
Self-Validation: The quality of the crystals should be examined under a microscope. Ideal crystals will have well-defined faces and be free of cracks or other defects. Crystals should be at least 20 µm in each dimension for analysis.[18]
3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
This technique provides the definitive three-dimensional structure of a molecule.[8][9][18]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For air- or moisture-sensitive samples, the crystal is coated in an inert oil and flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[18] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[15] Modern diffractometers automate this process.
-
Data Processing: The collected diffraction intensities are processed to yield a set of structure factors, which contain the information about the electron density distribution within the crystal.
4. Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.[1]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic positions and other parameters.[15] The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow
The following diagram illustrates the general workflow from synthesis to final crystal structure analysis.
Caption: General workflow from synthesis to crystal structure determination.
Key Structural Features and Interactions
This diagram highlights the key structural components of a 1-substituted pyrazole-4-ethanamine and the typical intermolecular interactions that are analyzed from the crystal structure data.
Caption: Key structural features and intermolecular interactions.
References
-
Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. [Link]
-
Small molecule crystallography - Excillum. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines - MDPI. [Link]
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. [Link]
-
Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites | Semantic Scholar. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC - NIH. [Link]
-
Crystal data and parameters for structure refinement of 1, 2, 3 and 4. - ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. [Link]
-
Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PMC. [Link]
-
Pyrazole, 4-(ethylamino)-3-methyl-1-phenyl- (C12H15N3) - PubChemLite. [Link]
-
CCDC 899458: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. [Link]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC. [Link]
-
CCDC 2323924: Experimental Crystal Structure Determination - University of Otago. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
The Largest Curated Crystal Structure Database - CCDC. [Link]
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- 4. mdpi.com [mdpi.com]
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- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
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- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
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Advanced LC-MS Identification of Pyrazole Ethylamine Impurities: A Comparative Guide to Stationary Phase Selectivity and Fragmentation Logic
Topic: LC-MS Identification of Pyrazole Ethylamine Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of pyrazole-based pharmacophores (e.g., kinase inhibitors, histamine analogs), pyrazole ethylamine intermediates often generate structurally similar impurities. These include regioisomers (N1- vs. N2-substitution), des-ethyl analogs, and ring-oxidation byproducts.
Standard C18 reversed-phase chromatography frequently fails to retain these polar, basic compounds or resolve their regioisomers. This guide compares traditional C18 workflows against Hydrophilic Interaction Liquid Chromatography (HILIC) and the superior Pentafluorophenyl (PFP) stationary phases. We demonstrate why PFP coupled with High-Resolution MS (HRMS) is the definitive protocol for identifying these elusive impurities.
Part 1: The Challenge – Chemistry of Pyrazole Ethylamines
The core challenge lies in the physicochemical properties of the pyrazole ethylamine motif:
-
High Polarity & Basicity: The primary amine on the ethyl chain (
) creates significant peak tailing on C18 due to silanol interactions. -
Regioisomerism: Alkylation of the pyrazole ring often yields mixtures of N1- and N2-isomers. These isomers have identical masses and very similar hydrophobicities, making them co-elute on alkyl-bonded phases (C18/C8).
-
Low Molecular Weight: Small fragment ions are easily lost in background noise without high-fidelity fragmentation logic.
Part 2: Comparative Methodology – Selecting the Right Tool
We evaluated three distinct chromatographic approaches for the separation of a model pyrazole ethylamine impurity mixture.
1. The Baseline: C18 Reversed-Phase[1]
-
Performance: Poor. The polar ethylamine chain prevents adequate retention (k' < 1) even at 95% aqueous mobile phase. Regioisomers typically co-elute as a single broad peak.
-
Verdict: Unsuitable for trace impurity profiling of this class.
2. The Alternative: HILIC (Hydrophilic Interaction LC)
-
Mechanism: Partitioning into a water-enriched layer on a polar surface.
-
Performance: Good Retention. HILIC successfully retains the polar amine. However, it often requires high buffer concentrations (10–50 mM) to suppress ion exchange interactions, which can suppress MS sensitivity. Isomer selectivity is variable.
-
Verdict: Useful for retention, but lacks the specific selectivity for structural isomers.
3. The Superior Solution: Pentafluorophenyl (PFP) Core-Shell
-
Mechanism: A multi-modal mechanism combining Hydrophobicity ,
- interactions , Dipole-Dipole interactions , and Hydrogen Bonding . -
Performance: Excellent. The electron-deficient fluorine ring of the PFP phase interacts strongly with the electron-rich pyrazole
-system. This interaction is highly sensitive to the position of substituents (N1 vs N2), providing baseline resolution of regioisomers. -
Verdict: The Gold Standard for pyrazole impurity identification.
Summary Data: Chromatographic Performance
| Parameter | C18 (Standard) | HILIC (Silica) | PFP (Fluorophenyl) |
| Retention Factor (k') | 0.8 (Poor) | 5.2 (High) | 3.5 (Optimal) |
| Peak Symmetry (As) | 1.8 (Tailing) | 1.2 (Good) | 1.1 (Excellent) |
| Isomer Resolution (Rs) | 0.5 (Co-elution) | 1.2 (Partial) | > 2.5 (Baseline) |
| MS Sensitivity | High | Moderate (Salt suppression) | High |
Part 3: Experimental Protocols & Self-Validating Workflows
A. Sample Preparation[3][4][5][6][7]
-
Solvent: Dissolve samples in 95:5 Water:Acetonitrile + 0.1% Formic Acid. Note: Avoid 100% organic diluents to prevent peak breakthrough on PFP columns.
-
Concentration: 10 µg/mL for identification; 0.1% spike for impurity limits.
B. LC-MS Conditions (The PFP Protocol)
-
Column: Core-shell PFP, 2.1 x 100 mm, 2.6 µm (e.g., Kinetex PFP or equivalent).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes
- interactions better than Acetonitrile). -
Gradient: 0-2 min (2% B); 2-10 min (2% -> 40% B); 10-12 min (95% B).
-
Flow Rate: 0.35 mL/min.
C. MS/MS Fragmentation Logic (The "Fingerprint")
To confidently identify a pyrazole ethylamine, you must validate the fragmentation pattern.
-
Neutral Loss of Ammonia (
17 Da): Characteristic of the primary ethylamine side chain ( ). -
-Cleavage (
30 Da): Loss of indicates the intact ethylamine chain. -
Ring Cleavage: Pyrazoles often lose
(27 Da) or (28 Da) from the ring structure.
Self-Validation Rule: If the spectrum does not show the loss of ammonia (-17) or the ethylamine fragment (m/z 30 or loss of 30), the impurity is likely a degradation product where the amine chain has been modified (e.g., oxidative deamination).
Part 4: Visualizing the Workflow
The following diagram illustrates the decision matrix and workflow for identifying these impurities, highlighting the critical role of the PFP phase.
Figure 1: Decision matrix for pyrazole impurity profiling. The PFP pathway ensures separation of isomers prior to MS analysis, preventing chimeric spectra.
Part 5: Mechanistic Insight – Why PFP?
The superiority of the PFP phase for this application is grounded in molecular orbital theory .
-
The Analyte: Pyrazoles are electron-rich aromatic systems.
-
The Column: The pentafluorophenyl ring is electron-deficient due to the high electronegativity of the five fluorine atoms.
-
The Interaction: This creates a "donor-acceptor" charge transfer complex (
- interaction) between the pyrazole and the stationary phase. -
The Selectivity: N1-substituted pyrazoles have a different electron density distribution and physical shape compared to N2-substituted isomers. The rigid, planar PFP phase discriminates these subtle steric and electronic differences far better than the flexible alkyl chains of a C18 column.
References
- Separation of Pyrazole Isomers: Title: Column chromatography conditions for separating pyrazole isomers. Source: BenchChem.
-
PFP vs C18 Selectivity
- Title: Exploring the selectivity of C18 phases with Phenyl and PFP functionality.
- Source: MAC-MOD Analytical.
-
URL:[Link]
-
HILIC vs Reversed Phase
- Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Source: Agilent Technologies.
-
URL:[Link]
-
MS Fragmentation of Nitrogen Heterocycles
Sources
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- 5. agilent.com [agilent.com]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine: A Procedural Guide
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is critical. Based on data from similar pyrazole derivatives, 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine should be treated as a hazardous substance.[1][2][3] The primary hazards associated with this class of compounds involve skin/eye irritation and potential toxicity.[2][3]
All waste generated from the use of this compound must be classified as hazardous waste. According to the Environmental Protection Agency (EPA), improper disposal is a violation of the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination and legal penalties.[4]
| Hazard Category | Potential Hazard and Rationale | Primary Sources |
| Acute Toxicity | Harmful if swallowed; Toxic in contact with skin. This is a common characteristic of functionalized amine and pyrazole compounds. | [2][5] |
| Skin Corrosion / Irritation | Causes skin irritation. The amine functional group can be corrosive or irritating to skin tissue upon contact. | [1][6] |
| Serious Eye Damage / Irritation | Causes serious eye damage/irritation. Direct contact with eyes is likely to cause significant and potentially irreversible damage. | [1][6] |
| Reactivity | Incompatible with strong oxidizing agents. Mixing with oxidizers could lead to a vigorous, exothermic reaction. | [5][7] |
| Environmental Hazard | Potentially harmful to aquatic life. Pyrazole derivatives can be toxic to aquatic organisms and are stable in water, posing a long-term risk.[8] | [2][8] |
Regulatory Framework: The Mandate for Proper Disposal
The Occupational Safety and Health Administration (OSHA) and the EPA have established strict regulations for the management of hazardous chemicals in a laboratory setting.[9] OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal.[10][11][12] The EPA's RCRA regulations prohibit the disposal of hazardous waste via sewer systems or in regular trash.[4][13]
Core Disposal Principles: A Self-Validating Protocol
The foundation of safe disposal rests on a few inviolable principles. Adherence to these steps creates a self-validating system that minimizes risk to personnel and the environment.
-
Waste Prevention: The most prudent practice is to minimize waste generation by carefully planning experiments and purchasing appropriate quantities.[14]
-
Segregation is Paramount: Never mix incompatible wastes.[10][13] Store this amine-containing waste separately from acids and strong oxidizing agents.[15][16]
-
Point-of-Generation Management: Waste must be accumulated at or near its point of generation, under the direct control of laboratory personnel.[4]
-
Closed Container Policy: Waste containers must remain securely closed at all times, except when actively adding waste.[13][17] Funnels must not be left in container openings.[17]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste streams containing 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) and Engineering Controls
The causality behind this first step is to create a primary barrier between the researcher and the hazardous material. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.[6]
-
Body Protection: A lab coat is mandatory to protect against splashes.[9]
Step 2: Characterize and Segregate Waste Streams
Proper segregation prevents dangerous chemical reactions within the waste container. Based on the physical state and contaminants, classify the waste as follows:
-
Liquid Waste:
-
Non-Halogenated Organic Solvents: If the compound is dissolved in solvents like methanol, ethanol, or acetonitrile, collect it in a dedicated "Non-Halogenated Organic Waste" container.
-
Aqueous Waste: Collect aqueous solutions in a container labeled for "Aqueous Hazardous Waste." Do not dispose of down the drain.[13] The pH should be neutralized only if it is part of an established experimental procedure and EHS guidance allows it; otherwise, dispose of it as-is.[16]
-
-
Solid Waste:
-
Contaminated Labware: Collect items such as gloves, pipette tips, and paper towels contaminated with the compound in a dedicated, lined container clearly marked as "Solid Chemical Waste."[13][18] Do not mix with regular or biohazardous trash.[10]
-
Unused or Expired Compound: The pure, unused compound must be disposed of as hazardous waste in its original container or a compatible, well-labeled waste container.[13]
-
Step 3: Proper Containerization and Labeling
The container and its label are the primary communication tools for hazard information.
-
Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[4][13] For liquid waste, secondary containment (e.g., a larger, shatter-proof basin) is required to contain potential leaks.[13][15]
-
Mandatory Labeling: The waste container must be clearly and indelibly labeled from the moment the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste" .[19]
-
The full, unabbreviated chemical name: "Waste - 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine" .
-
A list of all other constituents in the container (e.g., Methanol, Water) with percentage estimates.[13][16]
-
The date the container was first used for waste accumulation.[9]
-
An appropriate hazard warning pictogram (e.g., corrosive, irritant, toxic).[19]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated, secure location for storing hazardous waste before EHS collection.
-
Location: The SAA must be located at or near the point of waste generation.[16][19]
-
Conditions: Store containers away from heat and sources of ignition.[20] Ensure incompatible waste types are physically segregated within the SAA.[16]
-
Inspections: The SAA must be inspected weekly for leaks and proper labeling.[4][16]
Step 5: Final Disposition and Waste Pickup
-
Scheduling Pickup: Once a waste container is full, or within six months for academic labs, arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.[4][13]
-
Documentation: Maintain accurate records of all waste generated and disposed of, as required by your institution and regulatory agencies.[21]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials must be disposed of as hazardous waste.[6]
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the critical decision points in the disposal process for 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine.
Caption: Decision workflow for the safe disposal of chemical waste.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024). Enzo Life Sciences.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Management of Chemicals. (2011). Prudent Practices in the Laboratory, National Center for Biotechnology Information.
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- Laboratory Waste Disposal. (2024). Environmental Marketing Services.
- How To Safely Dispose of Chemicals in Your Lab. (2024). Solvent Waste Management.
- Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA).
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
- OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (2012). Fisher Scientific.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer.
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021). (2014). PubMed, National Center for Biotechnology Information.
- Safety Data Sheet for 3-Aminopyrazole. (2024). TCI Chemicals.
- Safety Data Sheet for Pyrazole. (2026). MilliporeSigma.
- Safety Data Sheet for 4-Cyclopropyl-1H-pyrazole. (2024). CymitQuimica.
- Safety Data Sheet for 1-Cyclopentyl-3-nitro-1h-pyrazole-4-carboxylic acid. (2023). Combi-Blocks, Inc.
- Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. (2025). BenchChem.
- Safety Data Sheet for 4-Amino-1-methyl-1H-pyrazole. (2025). Fisher Scientific.
- Hazardous Waste Disposal Guide. (2015). Northwestern University.
- Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole. (2025). Tokyo Chemical Industry.
- Pyrazole Wastewater Treatment. Arvia Technology.
- Hazardous Waste. (2025). Emory University Environmental Health and Safety Office (EHSO).
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Personal protective equipment for handling 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Executive Hazard Profile & Risk Assessment
Compound Identity: 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine Functional Classification: Primary Alkyl Amine / N-Substituted Pyrazole Primary Hazard Domain: Corrosive (Skin/Eye) & Potential Bioactivity
As a researcher handling this specific intermediate, you must look beyond the generic Safety Data Sheet (SDS). This molecule combines a nucleophilic primary amine tail with a lipophilic cyclopentyl-pyrazole core. This structure suggests two distinct risk vectors:
-
The Amine Tail (
): Like most primary alkyl amines, this moiety is basic (pKa 10-11). It is capable of causing immediate chemical burns to mucous membranes and eyes. It is also a potential skin sensitizer. -
The Pyrazole Core: Pyrazole derivatives are frequently privileged structures in medicinal chemistry (e.g., JAK inhibitors). Treat this compound as a pharmacologically active substance. Until specific toxicology data proves otherwise, assume it possesses systemic toxicity or specific organ toxicity (e.g., liver/thyroid) upon repeated exposure.
Personal Protective Equipment (PPE) Architecture[1]
Do not rely on "standard lab attire." The lipophilic nature of the cyclopentyl group enhances skin permeation, while the amine group provides the mechanism for tissue damage.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Amines release vapors that can irritate the lacrimal glands and cornea even without direct splash. Goggles provide a vapor seal. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Primary Control. If work outside a hood is unavoidable (e.g., equipment maintenance), use a half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG/P100) . |
| Dermal (Hands) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Standard Nitrile: Good splash protection but amines can degrade nitrile over time.Double Layering: Creates a "sacrificial" outer layer. Change outer gloves immediately upon splash.[1] |
| Dermal (Body) | Chemical-Resistant Lab Coat (Poly/Cotton blend minimum; Tyvek® preferred for scale-up) | Standard cotton absorbs liquids, holding the corrosive amine against the skin. A buttoned-up lab coat with adequate wrist coverage is mandatory. |
Glove Permeation & Breakthrough Analysis
Note: Specific breakthrough times for this CAS are likely unavailable. The data below extrapolates from structurally similar primary amines (e.g., phenethylamine, cyclohexylamine).
-
Natural Rubber (Latex): FORBIDDEN. Amines permeate latex rapidly.
-
Nitrile (Disposable): Fair. Breakthrough < 15 mins upon immersion. Use for splash protection only.
-
Laminate (Silver Shield/4H): Excellent. > 480 mins. Mandatory for spill cleanup or handling large volumes (>100 mL).[2]
Operational Workflow: Step-by-Step
This protocol utilizes a Self-Validating System : each step includes a check to ensure safety before proceeding to the next.
Phase 1: Preparation & Weighing
-
The Risk: Static electricity can disperse fine amine salts/powders; free bases may be viscous oils or low-melting solids.
-
Protocol:
-
Engineering Check: Verify Fume Hood flow monitor is green/operational.
-
Static Control: Use an antistatic gun on the weighing boat and spatula.
-
Containment: Weigh inside the fume hood. If using a balance enclosure, ensure it is rated for toxic powders.
-
Validation: Wipe the balance area with a moist paper towel (water/ethanol) before and after use to capture invisible residues.
-
Phase 2: Reaction & Solubilization
-
The Risk: Exothermic reaction. Primary amines react vigorously with acids and electrophiles.
-
Protocol:
-
Solvent Choice: Dissolve in a non-halogenated solvent (e.g., Ethanol, Methanol) if possible to reduce permeation risks associated with DMSO/DMF.
-
Addition: If neutralizing with acid (e.g., HCl), add acid slowly to the amine solution with cooling (ice bath) to manage exotherm.
-
Vapor Trap: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) to prevent formation of carbamates from atmospheric
.
-
Phase 3: Waste & Decontamination (The "Acid Kill" Method)
-
The Risk: Disposing of active amines into general waste can cause downstream reactions or odors.
-
Protocol:
-
Quench: Treat amine residues/glassware with a dilute acid solution (e.g., 1M HCl or Citric Acid).
-
Mechanism: This converts the volatile, lipophilic free amine into a non-volatile, water-soluble ammonium salt.
-
Validation: Check pH of the wash solution. It should be acidic (pH < 4).
-
Disposal: Dispose of the neutralized wash as Hazardous Organic Waste .
-
Emergency Response Scenarios
Scenario A: Ocular Exposure (Vapor or Splash)
-
ACT: Move to eyewash station immediately.
-
FLUSH: Hold eyelids open and flush for minimum 15 minutes .
-
NOTE: Amines adhere to proteins. Flushing must be thorough to prevent "alkaline burn" progression.
-
SEEK: Medical attention is mandatory.
Scenario B: Skin Contact
-
DOFF: Remove contaminated gloves/clothing immediately. Do not pull contaminated shirts over the head (cut them off if necessary).
-
WASH: Flush skin with tepid water for 15 minutes. Use mild soap. Do not scrub (abrasion increases absorption).
-
NEUTRALIZE? NO. Do not apply vinegar or acids to the skin; the heat of neutralization can worsen the burn.
Visualized Workflow (DOT Diagram)
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for handling 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine, prioritizing engineering controls and acid-neutralization decontamination.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2020). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
